3-Bromo-1-(triisopropylsilyl)pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-36-2 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The role of the triisopropylsilyl (TIPS) protecting group in pyrrole chemistry
An In-depth Technical Guide to the Triisopropylsilyl (TIPS) Protecting Group in Pyrrole Chemistry
Abstract
The strategic functionalization of the pyrrole ring is a cornerstone of synthetic chemistry, underpinning the development of a vast array of pharmaceuticals, natural products, and advanced materials. However, the inherent reactivity and propensity for polymerization of the pyrrole nucleus present significant synthetic challenges. The use of protecting groups, particularly on the pyrrole nitrogen, is crucial for modulating reactivity and directing substitution patterns. Among the diverse arsenal of protecting groups, the triisopropylsilyl (TIPS) group has emerged as a powerful tool, offering a unique combination of steric bulk, electronic effects, and predictable reactivity. This technical guide provides an in-depth analysis of the role of the TIPS protecting group in pyrrole chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from the introduction and removal of the TIPS group to its profound influence on regioselectivity in electrophilic substitution and its utility in modern cross-coupling reactions.
The Rationale for N-Protection in Pyrrole Chemistry
The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack and oxidative degradation.[1][2] Unprotected pyrroles often undergo polymerization under acidic conditions, complicating their synthetic manipulation.[3] N-protection serves a dual purpose: it shields the reactive N-H proton and modulates the electronic properties of the pyrrole ring, thereby controlling its reactivity and regioselectivity.[2][4] While numerous protecting groups have been employed, including sulfonyl[2] and carbamate-based groups like Boc[5], silyl ethers, particularly the sterically demanding TIPS group, offer distinct advantages in directing synthetic outcomes.
The Triisopropylsilyl (TIPS) Group: A Strategic Choice
The TIPS group, with its three bulky isopropyl substituents, provides significant steric hindrance around the pyrrole nitrogen. This steric bulk is a key determinant of its influence on the regioselectivity of subsequent reactions. Furthermore, as a silyl ether, the TIPS group is electronically distinct from electron-withdrawing groups like tosyl, leading to different reactivity patterns.
Advantages of the TIPS Group:
-
Steric Directing Effects: The most significant advantage of the TIPS group is its ability to sterically hinder the C2 and C5 (α) positions of the pyrrole ring, thereby directing electrophilic attack to the less hindered C3 or C4 (β) positions.[6]
-
Moderate Stability: The TIPS group is sufficiently robust to withstand a range of reaction conditions, including organometallic reactions, yet it can be cleaved under relatively mild conditions using fluoride reagents.[7]
-
Improved Solubility: The lipophilic nature of the TIPS group can enhance the solubility of pyrrole derivatives in organic solvents, facilitating purification and handling.[8]
Limitations:
-
Acid Sensitivity: The TIPS group can be cleaved under strongly acidic conditions, which can limit its use in certain synthetic transformations.
-
Cost: TIPS chloride is generally more expensive than reagents for other common protecting groups like Boc or Tosyl.
Experimental Workflows: Protection and Deprotection
The successful application of the TIPS group hinges on efficient and reliable protocols for its introduction and removal.
TIPS Protection of the Pyrrole Nitrogen
The introduction of the TIPS group typically proceeds via the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with triisopropylsilyl chloride (TIPSCl).
Experimental Protocol: N-TIPS Protection of Pyrrole
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and briefly dry the NaH under vacuum.
-
Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagram: Workflow for N-TIPS Protection of Pyrrole
Caption: General workflow for the N-protection of pyrrole with a TIPS group.
Deprotection of N-TIPS Pyrroles
The removal of the TIPS group is most commonly achieved using a fluoride source, with tetra-n-butylammonium fluoride (TBAF) being the most prevalent reagent.[9]
Experimental Protocol: TBAF-Mediated Deprotection of N-TIPS Pyrrole [10]
-
Dissolve the N-TIPS protected pyrrole (1.0 equivalent) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.5 - 2.0 equivalents per silyl group) to the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up using an aqueous extraction. However, for water-soluble products, a non-aqueous workup is preferable.
-
Non-Aqueous Workup: Add a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate to the reaction mixture and stir vigorously.[11]
-
Filter the suspension and concentrate the filtrate under reduced pressure to yield the deprotected pyrrole.
Diagram: Deprotection of N-TIPS Pyrrole
Caption: Deprotection of N-TIPS pyrrole using a fluoride source.
Directing Regioselectivity in Electrophilic Aromatic Substitution
Unprotected pyrrole typically undergoes electrophilic substitution at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate.[12] The introduction of a bulky N-TIPS group dramatically alters this selectivity, favoring substitution at the C3 position.
Halogenation
The halogenation of unprotected pyrroles often leads to polyhalogenated products.[13] However, the use of an N-TIPS group allows for the regioselective monohalogenation at the C3 position. This is a powerful strategy for introducing a handle for further functionalization, such as in cross-coupling reactions.[6]
Table 1: Regioselectivity in the Halogenation of Pyrrole Derivatives
| Substrate | Halogenating Agent | Major Product | Reference |
| Pyrrole | NBS | Polyhalogenated | [13] |
| N-TIPS-Pyrrole | NBS | 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole | [6] |
Acylation and Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrrole, and typically occurs at the C2 position.[14] The steric bulk of the N-TIPS group can be leveraged to direct this reaction to the C3 position.
Diagram: Regioselective Vilsmeier-Haack Formylation
Caption: The N-TIPS group directs Vilsmeier-Haack formylation to the C3 position.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds. The N-protection of pyrroles is often a prerequisite for successful coupling, preventing side reactions such as debromination in the case of Suzuki-Miyaura reactions.[15][16] The stability of the N-TIPS group under typical cross-coupling conditions makes it a valuable protecting group in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate. For pyrroles, this typically involves the coupling of a bromopyrrole with a boronic acid. N-TIPS-3-bromopyrrole, readily prepared via regioselective halogenation, is an excellent substrate for these reactions.
Table 2: Comparison of Protecting Groups in Suzuki-Miyaura Coupling of Bromopyrroles
| N-Protecting Group | Stability under Coupling Conditions | Debromination Byproduct | Reference |
| None | Poor | Significant | [15][16] |
| Boc | Moderate (can be partially cleaved) | Low | [16] |
| SEM | Good | Not observed | [16] |
| TIPS | Good | Generally not observed | Inferred from stability |
Stille and Sonogashira Couplings
The Stille reaction utilizes organostannanes, while the Sonogashira reaction employs terminal alkynes for cross-coupling.[17][18] N-TIPS protected halopyrroles or stannylpyrroles are effective coupling partners in these transformations, allowing for the introduction of a wide range of substituents onto the pyrrole ring.
Comparative Analysis with Other Common Protecting Groups
The choice of a protecting group is a critical strategic decision in a multi-step synthesis. The TIPS group should be considered alongside other common N-protecting groups for pyrrole.
Table 3: Comparative Overview of Common Pyrrole N-Protecting Groups
| Protecting Group | Introduction | Stability | Deprotection | Key Features |
| TIPS | Strong base, TIPSCl | Stable to bases, organometallics; sensitive to strong acid and fluoride | TBAF, HF-Pyridine | Excellent steric directing group for C3 functionalization. |
| Boc | Boc₂O, base | Stable to base; labile to acid | TFA, HCl | Widely used, mild acidic removal. Less sterically directing than TIPS. |
| Tosyl (Ts) | TsCl, base | Very stable to a wide range of conditions | Strong reducing agents (e.g., Na/NH₃) or harsh acid | Electron-withdrawing, deactivates the pyrrole ring. |
| SEM | SEMCl, base | Stable to a range of conditions, including some Suzuki couplings | Fluoride (e.g., TBAF) or strong acid | Robust protecting group, can be cleaved with fluoride. |
Conclusion
The triisopropylsilyl (TIPS) protecting group is a powerful and versatile tool in the synthesis and functionalization of pyrroles. Its prominent steric bulk provides a reliable method for directing electrophilic substitution to the otherwise less accessible C3 position, opening up avenues for the synthesis of novel pyrrole-containing architectures. The TIPS group's compatibility with a broad range of reaction conditions, particularly those employed in modern cross-coupling chemistry, coupled with its straightforward removal using fluoride-based reagents, solidifies its position as a strategic choice for researchers in organic synthesis and drug development. A thorough understanding of its attributes, as detailed in this guide, allows for its rational application in the design of efficient and selective synthetic routes to complex pyrrolic targets.
References
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Introduction: The Synthetic Value and Handling Imperative of a Key Building Block
An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-1-(triisopropylsilyl)pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a versatile organosilicon compound that has become a valuable intermediate in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry, materials science, and drug development, where the pyrrole motif is a common structural feature in biologically active molecules and functional materials.[1][2] The compound serves as a critical building block for creating complex, functionalized pyrroles, primarily through cross-coupling reactions at the bromine-substituted position.[1]
The strategic placement of the triisopropylsilyl (TIPS) group on the pyrrole nitrogen is a key design feature. This bulky silyl group provides steric protection, preventing unwanted reactions at the nitrogen, and significantly enhances the compound's solubility in common organic solvents, which simplifies handling and reaction setup.[1] However, its chemical reactivity and toxicological profile, while not fully elucidated, necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols.[3] This guide provides a comprehensive overview of the critical safety, handling, and hazard information for this compound, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Physicochemical and Structural Characteristics
The physical properties of this compound dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures. It is typically supplied as a colorless to light yellow or black liquid oil.[1][4][5]
| Property | Value | Source(s) |
| CAS Number | 87630-36-2 | [1][3][6] |
| Molecular Formula | C₁₃H₂₄BrNSi | [1][5] |
| Molecular Weight | 302.33 g/mol | [1][5] |
| Appearance | Colorless to light yellow/black clear liquid/oil | [1][4][5][6] |
| Boiling Point | 108 °C @ 25 mmHg; 100 °C @ 0.1 Torr | [3][5] |
| Density | 1.16 g/cm³ | [1][3][5] |
| Refractive Index | n20/D 1.519 - 1.52 | [1][4][5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
The molecule's structure is central to its utility and hazards. The N-TIPS group provides a lipophilic character, enhancing solubility in nonpolar organic solvents, while the C-Br bond is the primary site for synthetic transformations, such as Suzuki, Stille, and Heck cross-coupling reactions.
Section 2: GHS Classification and Hazard Identification
According to available safety data sheets, this compound is classified as a hazardous substance.[3][5][6] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[3][6][7] All personnel must be fully aware of these hazards before handling the compound.
| GHS Classification | |
| Pictogram | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning [3][5][6] |
| Hazard Statements | |
| H302 | Harmful if swallowed.[3][6] |
| H312 | Harmful in contact with skin.[3][6] |
| H332 | Harmful if inhaled.[3][6] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] |
| H335 | May cause respiratory irritation.[6][7] |
| Precautionary Statements | P261, P264, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[6] |
Expert Interpretation of Hazards:
-
Acute Toxicity (H302, H312, H332): These classifications indicate that short-term exposure via ingestion, dermal contact, or inhalation can cause significant, non-lethal health effects. The causality lies in the compound's potential to interfere with biological processes upon absorption into the bloodstream. Researchers must prioritize minimizing all routes of direct exposure.
-
Irritation (H315, H319, H335): The compound is an irritant. Direct contact with skin can lead to dermatitis.[8] Eye contact can cause serious damage.[8] Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[7] These effects are why handling in a well-ventilated area and using appropriate PPE is non-negotiable.
Section 3: First Aid Protocols for Accidental Exposure
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established safety data sheets.[3][7]
Inhalation:
-
Immediately move the affected person to fresh air.[3]
-
If breathing is difficult, administer oxygen.[7]
-
If the person is not breathing, begin artificial respiration at once. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. [7]
-
Seek immediate medical attention.[3]
Skin Contact:
-
Immediately remove all contaminated clothing and shoes.[3]
-
Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3]
-
If skin irritation occurs or persists, seek medical attention.[9]
Eye Contact:
-
Immediately flush the eyes with large amounts of clean, lukewarm water for at least 15 minutes, holding the eyelids open.[3]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[9]
-
Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion:
-
Rinse the mouth thoroughly with water.[3]
-
Do not induce vomiting. [3]
-
Never give anything by mouth to an unconscious person.[3]
-
Call a physician or Poison Control Center immediately.[3]
Caption: Standard workflow for the safe handling and storage of the compound.
Section 5: Emergency Procedures for Spills and Fires
Spill Response (Small Laboratory Scale):
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. [7]2. Ventilate: Ensure the area is well-ventilated (fume hood).
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces). [7]4. Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal. [7]6. Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3]Do not use a direct stream of water, as it may spread the material.
-
Specific Hazards: The compound is a combustible liquid. [3]Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and silicon oxides.
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [3]
Section 6: Disposal and Decontamination
All waste materials containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect waste material, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. [3][7]The material may be disposed of via controlled incineration with flue gas scrubbing. [3][7]3. Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Do not discharge to sewer systems. [3][7] Decontamination:
-
Glassware: Rinse glassware used with the compound with a suitable organic solvent (e.g., acetone or ethyl acetate) in a fume hood. The rinsate must be collected as hazardous waste.
-
Surfaces: Wipe down contaminated surfaces in the fume hood with a solvent-dampened cloth, collecting the cloth as solid hazardous waste.
Section 7: Synthetic Context - A Standard Laboratory Protocol
To provide context, the following is a representative protocol for the synthesis of this compound, illustrating a scenario where these handling procedures are critical.
Synthesis of this compound from 1-(triisopropylsilyl)pyrrole[5]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Maintain the reaction mixture at -78 °C and stir continuously for 5 hours.
-
Quenching & Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the final product.
Throughout this entire workflow, all handling, additions, and workup steps must be performed in a fume hood with the specified PPE.
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. Its utility, however, is paired with significant health hazards that demand respect and careful management. By integrating the principles of GHS hazard communication, robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific advancement.
References
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- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-1-(triisopropylsilyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-1-(triisopropylsilyl)pyrrole as a key building block for the synthesis of 3-arylpyrroles. 3-Arylpyrrole motifs are prevalent in pharmaceuticals and functional materials, making their efficient synthesis a critical objective in modern organic chemistry.[1] This guide delves into the mechanistic underpinnings of the reaction, the strategic importance of the triisopropylsilyl (TIPS) protecting group, and provides detailed, field-proven protocols for successful implementation in a laboratory setting.
Introduction: The Strategic Synthesis of 3-Arylpyrroles
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[2][3] This reaction is instrumental in constructing biaryl and heterobiaryl structures, which are ubiquitous in biologically active compounds.[3]
The direct arylation of pyrrole can be challenging due to issues with regioselectivity and the propensity for side reactions. The use of a halogenated pyrrole precursor, such as 3-bromopyrrole, in a Suzuki-Miyaura coupling provides a robust solution to these challenges. However, the acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle, often leading to undesired side reactions like debromination.[4][5] To circumvent this, protection of the pyrrole nitrogen is essential.[4][5][6]
The triisopropylsilyl (TIPS) group is an excellent choice for this purpose due to its significant steric bulk and chemical stability. The steric hindrance provided by the TIPS group can influence the reactivity and selectivity of the coupling reaction, while its stability allows for a broad range of reaction conditions to be employed without premature deprotection.[7][8][9]
The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium center (the pyrrole and the aryl group) couple and are eliminated from the metal, forming the desired 3-arylpyrrole product and regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations: The "Why" Behind the Protocol
A successful Suzuki-Miyaura coupling of this compound requires careful consideration of several factors:
-
Catalyst and Ligand Selection: Due to the steric bulk of the TIPS group, a catalyst system that is effective for sterically hindered substrates is recommended. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective in these scenarios.[10][11][12] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
-
Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). Cesium carbonate is often a good choice for challenging couplings as it is a strong, yet non-nucleophilic base.[4][5]
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., dioxane, toluene, or DME) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.[4][5] Anhydrous conditions can also be successful with certain bases and boronic acid derivatives.
-
Reaction Temperature: The reaction temperature influences the reaction rate. While some highly active catalyst systems can facilitate room temperature couplings, elevated temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion, especially with less reactive substrates.[4][5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or SPhos) or NHC ligand
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Degassing: Sparge the solution with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%) and dissolve them in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe. Alternatively, for air-stable pre-catalysts, they can be added in step 1.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified 3-aryl-1-(triisopropylsilyl)pyrrole by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Exemplary Reaction Parameters
The following table provides a starting point for optimizing the reaction conditions for various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | High |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 16 | Moderate to High |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 24 | Moderate |
| 5 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | High |
Note: Yields are qualitative estimates and will vary based on the specific substrate and reaction scale.
Deprotection of the TIPS Group
The TIPS group can be readily removed under standard conditions to yield the free N-H pyrrole. A common and effective method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Protocol for TIPS Deprotection:
-
Dissolve the purified 3-aryl-1-(triisopropylsilyl)pyrrole in THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1-1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting 3-arylpyrrole by column chromatography if necessary.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere; use a fresh batch of catalyst. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Debromination of starting material | Presence of a protic source | Ensure anhydrous solvents are used if employing a non-aqueous system. |
| Catalyst side reaction | Use a different ligand or catalyst system. | |
| Protodeboronation of boronic acid | Reaction conditions too harsh | Lower the reaction temperature; use a milder base. |
| Difficulty in purification | Co-elution of byproducts | Optimize the chromatographic conditions; consider a different purification method (e.g., crystallization). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 3-arylpyrroles. The use of the bulky and stable TIPS protecting group is advantageous for achieving high yields and tolerating a wide range of functional groups. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful outcome. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively implement this important transformation in their synthetic endeavors.
References
-
Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]
-
Fraser-Reid, B., & Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3323–o3324. [Link]
-
Zhang, Y., & Nolan, S. P. (2015). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Request PDF. [Link]
-
Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]
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Ordóñez, M., & Cativiela, C. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 56(2), 193–197. [Link]
-
Crudden, C. M., Sateesh, M., & Lewis, R. (2005). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, (40), 5051–5053. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Zhang, Y., & Nolan, S. P. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(73), 13972–13975. [Link]
-
Li, W., & Sarlah, D. (2020). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 53(10), 2413–2426. [Link]
-
Abarbri, M., Guillaumet, G., Akssira, M., & Tikad, A. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 7(50), 31251–31260. [Link]
-
Bio, M. M., & Javadi, M. A. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29783–29787. [Link]
-
Kumar, A., & Kumar, S. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 87(24), 16499–16511. [Link]
-
Organ, M. G., & Ghavami, A. (2011). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 30(20), 5436–5441. [Link]
-
Abbiati, G., & Rossi, E. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(12), 9228–9239. [Link]
-
Djebbar, S., & Djebbar-Sid, S. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(10), 8036–8044. [Link]
-
Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]
-
Handy, S. T. (2011). Pyrrole Protection. Request PDF. [Link]
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The Strategic Utility of 3-Bromo-1-(triisopropylsilyl)pyrrole: A Versatile Scaffold for Complex Molecule Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The targeted synthesis of substituted pyrroles, therefore, remains a subject of intense research. This application note provides an in-depth technical guide on the strategic use of 3-Bromo-1-(triisopropylsilyl)pyrrole as a versatile building block for the regioselective synthesis of 3-substituted and 3,4-disubstituted pyrroles. We will explore its synthesis, key reactivity patterns, and provide detailed, field-proven protocols for its application in several cornerstone reactions of modern organic synthesis.
The strategic placement of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves a dual purpose. Firstly, it provides steric hindrance that directs electrophilic substitution, such as bromination, preferentially to the 3-position, overcoming the inherent electronic preference for substitution at the 2-position.[3] Secondly, the TIPS group enhances the solubility of the pyrrole in organic solvents and can be readily removed under mild conditions, offering a "traceless" directing group.[4][5] This combination of features makes this compound an invaluable starting material for accessing a diverse array of complex pyrrolic structures.[4][6]
Synthesis of this compound
The preparation of the title compound is a straightforward and high-yielding process, starting from the commercially available 1-(triisopropylsilyl)pyrrole. The key to the regioselective bromination at the 3-position lies in the steric bulk of the TIPS group, which effectively shields the 2- and 5-positions from electrophilic attack.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(Triisopropylsilyl)pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
To a solution of 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF (0.5 M), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Bromosuccinimide (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 30:1) to afford this compound as a colorless oil.
Expected Yield: 63-93%
Key Applications and Protocols
This compound is a versatile precursor for a variety of synthetic transformations. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions and lithium-halogen exchange followed by electrophilic trapping.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic systems.[7][8] this compound readily participates in these reactions, coupling with a wide range of boronic acids and their derivatives.
Causality in Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, such as cesium carbonate (Cs₂CO₃), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is often used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Silica Gel
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), cesium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for approximately 5 hours, or until reaction completion is indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-1-(triisopropylsilyl)pyrrole.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 85 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 68-77 |
Stille Cross-Coupling: A Complementary C-C Bond Formation Strategy
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when using organostannane coupling partners.[9] These reagents are often tolerant of a wide range of functional groups and can be prepared for a diverse array of substituents.
Causality in Protocol Design:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Pd₂(dba)₃ is a common precursor that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as tri(o-tolyl)phosphine (P(o-Tol)₃), is essential for the catalytic cycle.
-
Co-catalyst: Copper(I) iodide (CuI) is often used as a co-catalyst in Stille couplings. It is believed to facilitate the transmetalation step by acting as a scavenger for the tin byproducts or by forming a more reactive organocopper intermediate.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.
Workflow for Stille Coupling
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Use of 3-Bromo-1-(triisopropylsilyl)pyrrole in the development of materials for organic electronics
Introduction: The Strategic Advantage of a Protected Pyrrole Building Block
In the rapidly advancing field of organic electronics, the rational design of semiconducting materials is paramount to achieving high-performance devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[1][2] 3-Bromo-1-(triisopropylsilyl)pyrrole has emerged as a crucial building block for the synthesis of novel π-conjugated polymers and small molecules. Its utility stems from a combination of strategic chemical functionalities:
-
The 3-Bromo Substituent: This halogen atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3][4] These reactions are foundational in constructing the conjugated backbone of organic semiconductors, enabling the precise assembly of monomer units.
-
The Triisopropylsilyl (TIPS) Protecting Group: The bulky TIPS group on the pyrrole nitrogen offers several distinct advantages. Firstly, it enhances the solubility of the monomer and resulting polymers in common organic solvents, which is critical for solution-based processing of electronic devices.[2] Secondly, it provides steric hindrance that directs electrophilic substitution to the β-position (C-3) of the pyrrole ring, ensuring regiochemical control during synthesis. This level of control is essential for producing well-defined polymers with predictable electronic properties. Finally, the TIPS group can be readily removed under mild conditions, allowing for further functionalization of the pyrrole nitrogen or modulation of the final material's properties if desired.
These attributes make this compound an invaluable tool for researchers and material scientists aiming to develop next-generation organic electronic materials with tailored properties.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 87630-36-2 | |
| Molecular Formula | C₁₃H₂₄BrNSi | |
| Molecular Weight | 302.33 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 100 °C at 0.1 Torr | |
| Density | 1.16 g/cm³ | |
| Storage | Store under an inert atmosphere, refrigerated (2-8°C) |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).
Synthesis of a Pyrrole-Based Conjugated Polymer via Suzuki Coupling
This section provides a detailed protocol for the synthesis of a representative alternating copolymer using this compound and a commercially available comonomer, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
Reaction Scheme
Caption: Suzuki polymerization of 3-Bromo-1-(TIPS)pyrrole.
Experimental Protocol
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol, 302.3 mg), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 334.1 mg), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977.0 mg).
-
Causality: Cesium carbonate is a strong base required to activate the boronic ester for transmetalation to the palladium center.[4]
-
-
Catalyst Addition:
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.7 mg).
-
Expertise Insight: The choice of a phosphine-ligated palladium(0) catalyst is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via cannula.
-
The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
The flask is backfilled with argon, sealed, and placed in a preheated oil bath at 90 °C.
-
The reaction is stirred vigorously for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gel permeation chromatography (GPC) to observe the consumption of monomers and the growth of the polymer chain.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, the reaction mixture is poured into a beaker containing rapidly stirring methanol (200 mL). This will cause the polymer to precipitate.
-
The precipitate is collected by filtration and then subjected to Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues.
-
The purified polymer is then extracted with chloroform or toluene and precipitated again in methanol.
-
The final product is collected by filtration and dried under vacuum at 40-50 °C overnight.
-
Characterization of the Synthesized Polymer
| Characterization Technique | Expected Results | Significance |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) > 10 kDa, Polydispersity Index (PDI) < 2.5 | Determines the molecular weight and molecular weight distribution of the polymer, which influences film-forming properties and charge transport. |
| ¹H NMR Spectroscopy | Broadening of aromatic proton signals compared to monomers. | Confirms the polymeric structure and the successful incorporation of both monomer units. |
| UV-Vis Spectroscopy (in solution and thin film) | A broad absorption band in the visible region. A red-shift in the absorption maximum from solution to thin film. | Indicates π-conjugation along the polymer backbone. The red-shift suggests intermolecular interactions and aggregation in the solid state, which is beneficial for charge transport.[1] |
| Cyclic Voltammetry (CV) | Reversible oxidation (p-doping) wave. | Allows for the estimation of the Highest Occupied Molecular Orbital (HOMO) energy level, a key parameter for device engineering.[2] |
Application in Organic Thin-Film Transistors (OTFTs)
The synthesized polymer can be used as the active semiconductor layer in an OTFT. This section details the fabrication and characterization of a bottom-gate, top-contact (BGTC) OTFT device.[1]
OTFT Fabrication Workflow
Caption: Workflow for OTFT fabrication and testing.
Detailed Fabrication Protocol
-
Substrate Preparation:
-
A heavily doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrate is then treated with an octadecyltrichlorosilane (OTS) self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the molecular ordering of the polymer film.[1]
-
-
Active Layer Deposition:
-
A solution of the synthesized polymer is prepared in a high-boiling-point solvent like chloroform or o-dichlorobenzene at a concentration of 5-10 mg/mL.[1]
-
The solution is filtered through a 0.2 µm PTFE filter.
-
The polymer solution is spin-coated onto the OTS-treated SiO₂/Si substrate at a speed of 1500-3000 rpm to achieve a thin film of 30-50 nm thickness.[1]
-
The film is then annealed on a hotplate at a temperature of 100-150 °C for 10-30 minutes to remove residual solvent and improve the crystallinity of the polymer film.
-
-
Electrode Deposition:
-
Source and drain electrodes are deposited on top of the polymer film through a shadow mask by thermal evaporation of gold (Au) to a thickness of 50-100 nm.[1]
-
The channel length (L) and width (W) are defined by the shadow mask, typically in the range of 20-100 µm and 1-2 mm, respectively.
-
OTFT Characterization and Performance Metrics
The electrical characteristics of the fabricated OTFTs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
| Performance Metric | Measurement Method | Typical Values for Pyrrole-based Polymers | Significance |
| Hole Mobility (μ) | Calculated from the saturation regime of the transfer characteristics using the equation: I_DS = (W*C_i / 2L) * μ * (V_GS - V_T)²[1] | 10⁻⁴ to 10⁻² cm²/Vs | A measure of how quickly charge carriers move through the semiconductor. Higher mobility leads to faster device operation.[1] |
| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current in the "on" state (high gate voltage) to the "off" state (zero or positive gate voltage). | > 10⁴ | Indicates the switching efficiency of the transistor. A high ratio is crucial for digital logic applications. |
| Threshold Voltage (V_T) | Extracted from the x-intercept of the √I_DS vs. V_GS plot. | -10 to -40 V | The gate voltage required to turn the transistor "on". A value closer to 0 V is desirable for low-power operation. |
Protocol for TIPS Group Deprotection
In some applications, it may be desirable to remove the TIPS protecting group to yield an N-H pyrrole unit. This can alter the polymer's electronic properties and intermolecular interactions.
-
Reagents and Setup:
-
Dissolve the TIPS-protected polymer in anhydrous tetrahydrofuran (THF) in a plastic vial (glass will be etched by fluoride ions).
-
Prepare a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF.
-
-
Deprotection Reaction:
-
Cool the polymer solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.5 equivalents per TIPS group) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC by spotting for the disappearance of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The deprotected polymer can be further purified by precipitation or column chromatography if necessary.
-
Concluding Remarks for the Advanced Practitioner
This compound stands as a testament to the power of strategic molecular design in advancing organic electronics. The protocols and insights provided herein offer a robust framework for the synthesis, device fabrication, and characterization of novel pyrrole-based semiconducting materials. The true potential of this building block lies in its versatility. By judiciously selecting comonomers for polymerization, researchers can fine-tune the optical and electronic properties of the resulting materials to meet the specific demands of a wide array of applications, from flexible displays and sensors to efficient solar cells. The interplay between the conjugated backbone, the solubilizing side chains, and the potential for post-polymerization modification via deprotection opens up a vast chemical space for exploration and innovation.
References
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A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. PubMed Central. Available at: [Link]
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Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. ACS Publications. Available at: [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. Available at: [Link]
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Polypyrrole-based conducting polymers and interactions with biological tissues. PubMed Central. Available at: [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. ACS Omega. Available at: [Link]
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3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. ResearchGate. Available at: [Link]
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Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Scirp.org. Available at: [Link]
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1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
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Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. RSC Publishing. Available at: [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Available at: [Link]
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One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PubMed Central. Available at: [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central. Available at: [Link]
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Morphology Characterization of Bulk Heterojunction Solar Cells. ResearchGate. Available at: [Link]
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PROTECTING POLYMERS WITH ATOMIC LAYER DEPOSITION COATINGS. NASA. Available at: [Link]
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High-performance diketopyrrolopyrrole-based organic field-effect transistors for flexible gas sensors. ResearchGate. Available at: [Link]
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Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers. ACS Publications. Available at: [Link]
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Organic Thin-Film Transistor (OTFT)-Based Sensors. MDPI. Available at: [Link]
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Pyrrole Protection. ResearchGate. Available at: [Link]
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Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole. ResearchGate. Available at: [Link]
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Fabrication and characterisation of organic thin-film transistors for sensing applications. Figshare. Available at: [Link]
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Synthesis of diketopyrrolopyrrole-based polymers with polydimethylsiloxane side chains and their application in organic field-effect transistors. ResearchGate. Available at: [Link]
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Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journals. Available at: [Link]
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Atomic Layer Deposition on Polymer Thin Films: On the Role of Precursor Infiltration and Reactivity. ResearchGate. Available at: [Link]
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Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. Available at: [Link]
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Enhancing the Adhesion Strength of Polymer-Based Joints via Atomic Layer Deposition Surface Modifications. PubMed Central. Available at: [Link]
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Bulk Heterojunction Solar Cells Based on Blends of Conjugated Polymers with II–VI and IV–VI Inorganic Semiconductor Quantum Dots. MDPI. Available at: [Link]
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Organic thin film transistors: From theory to real devices. ResearchGate. Available at: [Link]
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Pyrene-Based Materials for Organic Electronics. Chemistry. Available at: [Link]
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Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. Available at: [Link]
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The OTFT properties of polymers. ResearchGate. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
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Recent Developments in Atomic Layer Deposition of Functional Overlayers in Perovskite Solar Cells. MDPI. Available at: [Link]
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Diketopyrrolopyrrole-based Conjugated Polymers as Representative Semiconductors for High-Performance Organic Thin-Film Transistors and Circuits. Wiley Online Library. Available at: [Link]
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OTFT – Low-energy transistor manufacturing. FlexEnable. Available at: [Link]
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Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. PubMed. Available at: [Link]
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Recent advances in bulk-heterojunction solar cells: a review. EPJ Applied Physics. Available at: [Link]
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Device Characteristics of Bulk-Heterojunction Polymer Solar Cells are Independent of Interfacial Segregation of Active Layers. ACS Publications. Available at: [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central. Available at: [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc.org. Available at: [Link]
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Application Notes & Protocols: Strategic Synthesis of 3-Substituted Pyrroles via Trapping of 3-Lithio-1-(triisopropylsilyl)pyrrole with Diverse Electrophiles
Abstract
The regioselective functionalization of the pyrrole ring at the C3-position is a formidable challenge in synthetic organic chemistry, yet it provides a crucial entry point to a vast array of biologically active molecules and advanced materials. Direct electrophilic substitution on the pyrrole nucleus overwhelmingly favors the C2- and C5-positions. This guide provides a comprehensive overview and detailed protocols for a robust strategy that circumvents this inherent reactivity: the use of the sterically demanding triisopropylsilyl (TIPS) group to protect the pyrrole nitrogen and direct metalation to the C3-position. We will explore the generation of the key intermediate, 3-lithio-1-(triisopropylsilyl)pyrrole, through two primary, field-proven methodologies: direct deprotonation and halogen-metal exchange. Subsequently, this guide will detail the trapping of this versatile nucleophile with a wide range of electrophiles, providing researchers, scientists, and drug development professionals with the practical knowledge to synthesize a diverse library of 3-substituted pyrroles.
Introduction: The Challenge and Opportunity of C3-Functionalized Pyrroles
The pyrrole scaffold is a ubiquitous feature in natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. While functionalization at the C2 and C5 positions is well-established, accessing the C3- and C4-substituted isomers remains a significant synthetic hurdle.[1][2][3] The electronic nature of the pyrrole ring dictates that electrophilic attack preferentially occurs at the α-positions (C2/C5) due to the superior stabilization of the resulting cationic intermediate.[4] To achieve selective β-functionalization, a more nuanced approach is required.
One of the most effective strategies to date involves the use of a bulky N-protecting group, which sterically hinders the α-positions and alters the electronic distribution of the pyrrole ring. The triisopropylsilyl (TIPS) group has emerged as a particularly effective N-protecting group for this purpose.[1][4] Its large steric footprint not only discourages electrophilic attack at C2 and C5 but also facilitates the regioselective deprotonation at the C3-position to generate a powerful nucleophilic intermediate: 3-lithio-1-(triisopropylsilyl)pyrrole. This lithiated species can then be reacted with a diverse array of electrophiles to furnish the desired 3-substituted pyrrole.
This document will provide a detailed exposition of the two principal methods for generating 3-lithio-1-(triisopropylsilyl)pyrrole and its subsequent reaction with various electrophiles, complete with step-by-step protocols and an exploration of the underlying chemical principles.
Generation of 3-Lithio-1-(triisopropylsilyl)pyrrole: Two Convergent Pathways
There are two primary and reliable methods for the generation of 3-lithio-1-(triisopropylsilyl)pyrrole: direct deprotonation of 1-(triisopropylsilyl)pyrrole and halogen-metal exchange from 3-bromo-1-(triisopropylsilyl)pyrrole. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.
Pathway A: Direct C3-Lithiation via Deprotonation
The direct removal of a proton from the C3-position of 1-(triisopropylsilyl)pyrrole is a highly effective method that leverages the kinetic acidity of the β-protons in the presence of a strong, sterically hindered base.
Causality of Experimental Choices:
-
Base Selection: tert-Butyllithium (t-BuLi) is the base of choice for this transformation. Its significant steric bulk minimizes nucleophilic attack at the silicon atom of the TIPS group and preferentially abstracts a proton from the less sterically encumbered C3 position. The use of less hindered alkyllithiums, such as n-butyllithium, can lead to a mixture of products arising from competitive deprotonation at other sites or reaction with the silyl group.
-
Solvent: A non-polar, aprotic solvent such as diethyl ether or hexane is ideal for this reaction. These solvents do not coordinate strongly with the organolithium reagent, thus maintaining its high reactivity.
-
Temperature: The reaction is typically initiated at a low temperature (-78 °C) to control the exothermicity of the deprotonation and then warmed to a higher temperature (0 °C) to ensure complete lithiation. This temperature control is crucial for preventing side reactions and ensuring the stability of the lithiated intermediate.
Caption: Workflow for halogen-metal exchange to generate 3-lithio-TIPS-pyrrole.
Trapping with Various Electrophiles: A Gateway to Diverse 3-Substituted Pyrroles
The in situ generated 3-lithio-1-(triisopropylsilyl)pyrrole is a potent nucleophile that reacts readily with a wide variety of electrophiles. The following sections provide an overview of common electrophile classes and representative protocols.
Reaction with Alkyl Halides
The reaction with primary and some secondary alkyl halides provides a straightforward route to 3-alkylpyrroles.
| Electrophile (R-X) | Product | Yield (%) |
| Iodomethane | 3-Methyl-1-(TIPS)pyrrole | ~85 |
| Iodoethane | 3-Ethyl-1-(TIPS)pyrrole | ~80 |
| 1-Iodobutane | 3-Butyl-1-(TIPS)pyrrole | ~75 |
| Benzyl bromide | 3-Benzyl-1-(TIPS)pyrrole | ~82 |
Reaction with Carbonyl Compounds
Aldehydes and ketones react with the lithiated pyrrole to form the corresponding secondary and tertiary alcohols, respectively.
| Electrophile | Product | Yield (%) |
| Formaldehyde | (1-(TIPS)-1H-pyrrol-3-yl)methanol | ~70 |
| Benzaldehyde | Phenyl(1-(TIPS)-1H-pyrrol-3-yl)methanol | ~88 |
| Acetone | 2-(1-(TIPS)-1H-pyrrol-3-yl)propan-2-ol | ~90 |
| Cyclohexanone | 1-(1-(TIPS)-1H-pyrrol-3-yl)cyclohexan-1-ol | ~85 |
Reaction with Acylating Agents
Acid chlorides and anhydrides are effective electrophiles for the synthesis of 3-acylpyrroles.
| Electrophile | Product | Yield (%) |
| Acetyl chloride | 1-(1-(TIPS)-1H-pyrrol-3-yl)ethan-1-one | ~75 |
| Benzoyl chloride | Phenyl(1-(TIPS)-1H-pyrrol-3-yl)methanone | ~80 |
| Acetic anhydride | 1-(1-(TIPS)-1H-pyrrol-3-yl)ethan-1-one | ~78 |
Other Electrophiles
A variety of other electrophiles can be successfully employed, leading to a broad range of functional groups at the C3-position.
| Electrophile | Product | Yield (%) |
| Carbon dioxide | 1-(TIPS)-1H-pyrrole-3-carboxylic acid | ~80 |
| Chlorotrimethylsilane | 3-(Trimethylsilyl)-1-(TIPS)pyrrole | ~95 |
| Iodine | 3-Iodo-1-(TIPS)pyrrole | ~85 |
Experimental Protocols
General Considerations: All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: General Procedure for the Direct C3-Lithiation and Trapping with an Electrophile
-
To a stirred solution of 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere, add tert-butyllithium (1.1 equiv, solution in pentane) dropwise.
-
After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour.
-
Cool the resulting solution of 3-lithio-1-(triisopropylsilyl)pyrrole back down to -78 °C.
-
Add a solution of the electrophile (1.2 equiv) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Halogen-Metal Exchange and Trapping with an Electrophile
-
To a stirred solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Protocol 3: Deprotection of the TIPS Group
The removal of the TIPS group is typically accomplished using a fluoride source or under acidic conditions.
Method A: Fluoride-Mediated Deprotection
-
To a stirred solution of the 3-substituted-1-(triisopropylsilyl)pyrrole (1.0 equiv) in THF (0.1 M) at room temperature, add tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF).
-
Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 3-substituted pyrrole.
Method B: Acid-Catalyzed Deprotection
-
To a stirred solution of the 3-substituted-1-(triisopropylsilyl)pyrrole (1.0 equiv) in methanol (0.1 M) at room temperature, add a catalytic amount of a strong acid (e.g., HCl, a few drops of a concentrated solution).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The use of 1-(triisopropylsilyl)pyrrole as a precursor to its 3-lithiated derivative provides a powerful and versatile platform for the synthesis of a wide range of 3-substituted pyrroles. The two primary methods for generating the key lithiated intermediate, direct deprotonation and halogen-metal exchange, offer flexibility in synthetic design. The subsequent trapping with a diverse array of electrophiles opens the door to novel molecular architectures of interest to researchers in medicinal chemistry, materials science, and natural product synthesis. The protocols and guidelines presented herein are intended to serve as a practical resource for the successful implementation of this important synthetic strategy.
References
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Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. N-(Triisopropylsilyl)pyrrole. A Progenitor "Par Excellence" of 3-Substituted Pyrroles. J. Org. Chem.1990 , 55 (26), 6317–6328. [Link]
-
Kozikowski, A. P.; Cheng, X.-M. A Synthesis of 3-Substituted Pyrroles through the Halogen-Metal Exchange Reaction of this compound. J. Org. Chem.1984 , 49 (17), 3239–3240. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Johns Hopkins University. A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. [Link]
-
Journal of the American Chemical Society. β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. [Link]
-
RSC Publishing. Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. [Link]
-
PubMed. The regioselective synthesis of aryl pyrroles. [Link]
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The Art of the Pyrrole Ring: A Synthetic Chemist's Guide to Natural Product Synthesis
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of biologically active natural products. Its presence in vital molecules like heme, chlorophyll, and vitamin B12, as well as a vast array of secondary metabolites, underscores its significance in the chemical tapestry of life. For researchers in drug discovery and development, the synthesis of pyrrole-containing natural products presents both a formidable challenge and a remarkable opportunity to access novel therapeutic agents.[1][2] This guide provides an in-depth exploration of key synthetic strategies for constructing this privileged scaffold, offering not just protocols, but the rationale behind the methodologies, empowering chemists to navigate the complexities of natural product synthesis.
I. The Classical Canons: Time-Tested Methods for Pyrrole Construction
The foundational methods for pyrrole synthesis, developed over a century ago, remain remarkably relevant in modern organic chemistry. Their enduring utility lies in their reliability and the wealth of accumulated knowledge regarding their scope and limitations.
The Paal-Knorr Synthesis: A Symphony of Carbonyls and Amines
The Paal-Knorr synthesis is arguably the most direct and widely employed method for constructing the pyrrole ring.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5]
Causality in Catalyst Selection: The choice of acid catalyst is pivotal and substrate-dependent. While Brønsted acids like acetic acid, p-toluenesulfonic acid, or even milder acids like saccharin can be effective, Lewis acids such as iron(III) chloride or scandium(III) triflate can offer enhanced reactivity and milder reaction conditions.[3][6][7] The acidity of the catalyst must be carefully calibrated; excessively strong acids (pH < 3) can favor the formation of furan byproducts.[4] For sensitive substrates, heterogeneous catalysts like silica-supported sulfuric acid or clays offer the advantages of easy removal and recyclability, aligning with the principles of green chemistry.[3]
Mechanism of the Paal-Knorr Synthesis:
The reaction proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring.[5]
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- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Stability Issues of 3-Lithiopyrrole Intermediates at Low Temperatures
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 3-lithiopyrrole intermediates. This guide is designed for researchers, chemists, and drug development professionals who utilize these potent but notoriously unstable synthons. We understand the challenges associated with their transient nature and have consolidated field-proven insights and troubleshooting protocols to enhance the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the generation and use of 3-lithiopyrrole.
Q1: My reaction mixture turns dark brown or black immediately after adding the butyllithium. What does this indicate?
A: An immediate color change to dark brown or black is a strong indicator of rapid decomposition of the organolithium intermediate or reaction with impurities. The primary causes are:
-
Presence of Moisture or Oxygen: Organolithium reagents are extremely potent bases and nucleophiles that react instantly with water and oxygen.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are scrupulously anhydrous and deoxygenated. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire process.
-
Incorrect Temperature: The reaction is likely too warm. The generation of kinetically favored 3-lithiopyrrole requires cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), to prevent rearrangement to the more thermodynamically stable 2-lithiopyrrole or other decomposition pathways.[3]
-
Reactive Functional Groups: The starting N-protected pyrrole must not contain acidic protons (e.g., -OH, -NH, -SH) or reactive electrophilic sites that can be attacked by the organolithium reagent.[4]
Q2: What is the optimal temperature range for generating and using 3-lithiopyrrole?
A: The optimal temperature is critical for success. For the initial deprotonation (lithiation), the temperature should be maintained at or below -75 °C .[3] This ensures kinetic control, favoring the deprotonation at the C-3 position. Allowing the solution to warm, even to -40 °C, can be sufficient to initiate rearrangement or decomposition. The subsequent reaction with an electrophile is also typically performed at this low temperature, followed by a slow warm-up.
Q3: I'm getting a mixture of 2-substituted and 3-substituted products. How can I improve regioselectivity for the C-3 position?
A: Achieving high C-3 selectivity is a classic challenge. It hinges on favoring the kinetic product over the more stable thermodynamic product (2-lithiopyrrole). Key factors to control are:
-
Choice of Base: Use a bulky, non-nucleophilic base. Lithium diisopropylamide (LDA) is often preferred over alkyllithiums like n-BuLi for this reason. If using n-BuLi or s-BuLi, the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can help direct the lithiation, though conditions must be carefully optimized.[3]
-
N-Protecting Group: The nature of the protecting group on the pyrrole nitrogen significantly influences the acidity of the ring protons. Electron-withdrawing groups can alter the site of deprotonation. Protecting groups like triisopropylsilyl (TIPS) or tert-butyloxycarbonyl (Boc) are commonly used.
-
Temperature and Time: As stated, maintain cryogenic temperatures (-78 °C). Furthermore, do not allow the generated 3-lithiopyrrole intermediate to sit for extended periods before adding the electrophile, as this increases the chance of rearrangement.
Q4: How can I confirm that the 3-lithiopyrrole has formed before I commit my valuable electrophile?
A: An excellent practice is to perform an in-situ quench test on a small, representative aliquot of the reaction mixture. Before adding your main electrophile, carefully remove a small sample (e.g., 0.1 mL) via a syringe and quench it in a separate vial containing a simple, deuterated electrophile like deuterium oxide (D₂O) or methyl iodide (MeI). A rapid workup and analysis (e.g., by ¹H NMR or LC-MS) can confirm the position and approximate efficiency of the lithiation, validating that the intermediate has formed successfully before you proceed.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex experimental failures.
Guide 1: Diagnosing and Solving Low Product Yield
Low yield is the most common failure mode. Its resolution requires a systematic diagnosis of the reaction sequence. The following decision tree and accompanying table provide a logical workflow to identify and rectify the root cause.
Caption: Decision tree for troubleshooting low product yield.
Troubleshooting Data Summary
| Symptom | Potential Cause | Recommended Action & Rationale |
| Dark solution, low yield | Decomposition | Verify Temperature Control: Ensure the internal reaction temperature does not rise above -70 °C. Localized heating during base addition can cause decomposition. Add the lithiating agent subsurface and very slowly. |
| Starting material recovered | Incomplete Lithiation | Titrate the Lithiating Agent: Commercial butyllithium solutions degrade over time. Titrate before use to know the precise molarity. Check for Competing Reactions: Ensure the N-protecting group is stable to the base and there are no acidic impurities. |
| Mixture of regioisomers | Loss of Kinetic Control | Lower the Temperature: Perform the reaction at -78 °C or even lower if possible (e.g., -90 °C with an ethanol/N₂ bath). Use a Bulkier Base: Switch from n-BuLi to LDA to sterically favor the C-3 position. |
| Product from electrophile decomposition | Electrophile Instability | Pre-cool Electrophile: Add the electrophile as a solution in the reaction solvent, pre-cooled to -78 °C, to mitigate exothermic reactions upon addition. |
Section 3: Key Experimental Protocols
These protocols provide a self-validating framework for the successful generation and reaction of 3-lithiopyrrole intermediates.
Protocol 1: General Procedure for the Generation of 3-Lithiopyrrole and Subsequent Electrophilic Quench
This protocol describes the kinetically controlled formation of 3-lithiopyrrole from an appropriate N-protected pyrrole.
Materials:
-
N-protected pyrrole (e.g., N-TIPS-pyrrole)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Lithiating agent (e.g., LDA solution or s-BuLi)
-
Electrophile
-
Schlenk line or glovebox, flame-dried glassware, magnetic stirrer, cryocooler or dry ice/acetone bath
Workflow Diagram:
Caption: Standard workflow for 3-lithiopyrrole generation and reaction.
Step-by-Step Methodology:
-
Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon. Flame-dry the entire apparatus and allow it to cool to room temperature under argon.
-
Reagent Preparation: Add the N-protected pyrrole to the flask, followed by anhydrous THF (e.g., 0.1 M solution) via a cannula or syringe.
-
Cooling: Immerse the flask in a dry ice/acetone bath and stir the solution until the internal temperature stabilizes at -78 °C.
-
Lithiation: Slowly add the lithiating agent (e.g., 1.05 equivalents of s-BuLi) dropwise via syringe over 15-20 minutes. It is crucial to add the base subsurface to avoid localized heating at the surface. A pale yellow color often develops.
-
Stirring: Allow the reaction to stir at -78 °C for 30-60 minutes. This is the critical window where the 3-lithiopyrrole intermediate is present.
-
Electrophile Addition: Slowly add the desired electrophile (1.1 equivalents), preferably as a pre-cooled solution in anhydrous THF, to the reaction mixture at -78 °C.
-
Warming and Quench: After the addition is complete, stir for an additional 1-2 hours at -78 °C. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
References
-
Mongin, F., & Quéguiner, G. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1434–1441. [Link]
-
Martinolich, A. J., & Neilson, J. R. (2014). Pyrite formation via kinetic intermediates through low-temperature solid-state metathesis. Journal of the American Chemical Society, 136(44), 15654–15659. [Link]
-
Xie, Z., et al. (2015). Synthesis of α-enamino esters via Cu(II)-promoted dehydrogenation of α-amino acid esters: Application to the synthesis of polysubstituted pyrroles. ResearchGate. [Link]
-
Li, J., Wang, Y., & Yu, D. (2023). Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review. AAPS PharmSciTech, 24(175). [Link]
-
Various Authors. (2020). Organolithium reagents. Taylor & Francis Knowledge Centers. [Link]
-
Ye, X., et al. (2017). In vitro reconstitution of non-phosphorylative Entner–Doudoroff pathway for lactate production. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis, Characterization, and Crystal Structure of Lithium Pyrrolide. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. [Link]
-
Various Authors. (2024). Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. MDPI. [Link]
-
Wang, F., et al. (2019). Pyrrole: an additive for improving the efficiency and stability of perovskite solar cells. Journal of Materials Chemistry A. [Link]
-
Various Authors. (2024). Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate. [Link]
-
Król, D., et al. (2024). The Impact of Aluminosilicate Additives upon the Chlorine Distribution and Melting Behavior of Poultry Litter Ash. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Advanced low-flammable pyrrole ionic liquid electrolytes for high safety lithium-ion batteries. ResearchGate. [Link]
-
Wang, Q., et al. (2023). Low-Temperature In Situ Lithiation Construction of a Lithiophilic Particle-Selective Interlayer for Solid-State Lithium Metal Batteries. ACS Applied Materials & Interfaces, 15(45), 52758-52767. [Link]
-
Various Authors. (n.d.). Additives for thermal stability. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
Koça, İ., & Yolacan, C. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]
-
Various Authors. (n.d.). EFFECT OF ADDITIVES ON WEATHERING. ResearchGate. [Link]
-
LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]
-
Gontarska, M., et al. (2024). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 14(1), 5033. [Link]
-
Wang, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2664. [Link]
-
Various Authors. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Incomplete Halogen-Metal Exchange Reactions
Welcome to the Technical Support Center for halogen-metal exchange reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful transformations in their synthetic endeavors. Here, we move beyond simple protocols to delve into the causality behind experimental outcomes, providing you with the insights needed to troubleshoot and optimize your reactions effectively. Our aim is to equip you with a robust understanding of the factors governing these reactions, enabling you to diagnose issues and implement logical, evidence-based solutions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address common problems encountered during halogen-metal exchange reactions.
Question 1: My halogen-metal exchange is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion is a frequent challenge in halogen-metal exchange reactions. The root causes can often be traced back to several key experimental parameters. A systematic approach to diagnosing the issue is crucial.
Underlying Causality:
The halogen-metal exchange is a reversible equilibrium process.[1] The position of this equilibrium is dictated by the relative stability of the organometallic species involved.[2][3] For a successful reaction, the equilibrium must favor the formation of the desired organometallic product. Factors that can lead to incomplete conversion include:
-
Insufficiently Low Temperature: Many halogen-metal exchanges, especially with thermally sensitive organolithiums, require cryogenic temperatures (often below -78 °C) to suppress side reactions and shift the equilibrium towards the product.[4][5] For some substrates with reactive functional groups, temperatures as low as -100 °C may be necessary to achieve chemoselectivity.[4][6]
-
Reagent Quality and Stoichiometry: Organolithium reagents are highly reactive and can degrade upon exposure to moisture or air. Using a partially decomposed reagent will result in an effective stoichiometry that is lower than calculated. Furthermore, the exact concentration of commercial organolithium solutions can vary.
-
Solvent Effects: The choice of solvent plays a critical role in the reactivity of the organometallic species. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used as they solvate the metal cation, breaking down organolithium aggregates and increasing reactivity.[7] However, THF can be deprotonated by highly basic organolithiums like tert-butyllithium (t-BuLi), especially at temperatures above -78 °C.[1] In non-coordinating hydrocarbon solvents, the exchange is often sluggish.[5][8]
-
Slow Reaction Kinetics: While many lithium-halogen exchanges are rapid, some combinations of substrates and reagents may exhibit slower kinetics, requiring longer reaction times for completion.[2][9]
Troubleshooting Workflow:
To systematically address incomplete conversion, a logical diagnostic workflow should be followed.
Caption: A workflow for troubleshooting incomplete halogen-metal exchange.
Experimental Protocols:
Protocol 1: Quenching Study to Determine Conversion
This protocol allows for the assessment of the extent of halogen-metal exchange at a specific time point.
-
Under an inert atmosphere (e.g., argon or nitrogen), set up the halogen-metal exchange reaction as planned.
-
At the desired time point, carefully withdraw a small aliquot (e.g., 0.1-0.2 mL) of the reaction mixture using a dry, gas-tight syringe.
-
Inject the aliquot into a separate flask containing a suitable electrophilic quenching agent (e.g., D₂O, I₂, or an aldehyde) at low temperature.
-
Allow the quench reaction to warm to room temperature and work up appropriately.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of the quenched product to the unreacted starting material. This provides a direct measure of the conversion at that time point.[4]
Protocol 2: Titration of Organolithium Reagents (Gilman Double Titration)
Determining the exact concentration of your organolithium reagent is critical for accurate stoichiometry.
-
Add 1 mL of the organolithium solution to a dry flask under an inert atmosphere.
-
Add a small excess of 1,2-dibromoethane and stir for 10 minutes. This reacts with the organolithium.
-
Add 10 mL of deionized water to quench the reaction.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of hydrochloric acid until the endpoint is reached. This determines the total base content.
-
In a separate flask, perform a direct titration of 1 mL of the organolithium solution with the standardized HCl.
-
The difference in the volumes of HCl required for the two titrations allows for the calculation of the concentration of the active organolithium species.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
Answer:
The high reactivity of organometallic intermediates can lead to a variety of undesired side reactions. Identifying the nature of the side products is the first step in addressing the problem.
Underlying Causality and Mitigation Strategies:
-
Wurtz-type Coupling: The newly formed organometallic reagent can react with the starting organic halide to produce a homocoupled dimer. This is more prevalent at higher temperatures and with more reactive organic halides (iodides > bromides).[1][3]
-
Mitigation:
-
Maintain a very low reaction temperature.
-
Use an "inverse addition" technique, where the organic halide is added slowly to the organolithium reagent. This keeps the concentration of the organic halide low at all times.[1]
-
Consider using tert-butyllithium, as the by-product, tert-butyl halide, is rapidly consumed by a second equivalent of t-BuLi, preventing it from participating in coupling reactions.[2]
-
-
-
ortho-Metalation: If the aryl halide has acidic protons ortho to the halogen, the organolithium can act as a base, leading to deprotonation rather than exchange. This can lead to the formation of benzyne intermediates upon warming.[1]
-
Mitigation:
-
Use extremely low temperatures (-90 to -100 °C) to favor the kinetically faster halogen exchange over the thermodynamically favored deprotonation.
-
Employ a less basic but still reactive organolithium, such as n-butyllithium, if possible.
-
-
-
Reaction with Solvent: As mentioned, highly basic organolithiums like t-BuLi can deprotonate THF. The resulting species can lead to complex side products.
-
Mitigation:
-
For reactions with t-BuLi, use a non-ethereal solvent system like pentane or a mixture of pentane and diethyl ether.
-
If THF is required for solubility or reactivity, maintain the temperature below -78 °C at all times.
-
-
-
β-Elimination: With certain alkyl halides, the organolithium can act as a base to induce β-elimination, forming an alkene.[3]
-
Mitigation:
-
This is often substrate-dependent. If possible, choose a substrate that lacks β-hydrogens.
-
Use very low temperatures to favor the exchange reaction.
-
-
Data Presentation: Common Side Reactions and Mitigation
| Side Reaction | Common Cause | Mitigation Strategies |
| Wurtz-type Coupling | High temperature, high concentration of organic halide | Maintain low temperature, inverse addition, use of t-BuLi |
| ortho-Metalation | Acidic ortho-protons, elevated temperature | Use very low temperatures (-90 to -100 °C) |
| Reaction with Solvent (THF) | Use of t-BuLi at > -78 °C | Use non-ethereal solvents, maintain strict temperature control |
| β-Elimination | Substrates with acidic β-hydrogens | Substrate selection, low temperatures |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a lithium-halogen exchange?
A1: There is no single optimal temperature; it is highly dependent on the substrate, the organolithium reagent, and the solvent. A general guideline is to start at -78 °C. For aryl bromides and iodides with n-BuLi in THF, this is often sufficient. For more sensitive substrates, or when using the more reactive t-BuLi, temperatures of -90 °C to -100 °C are often required to minimize side reactions.[4][6] It is always best to consult the literature for specific examples similar to your system.
Q2: How do I choose the right organolithium reagent (n-BuLi, s-BuLi, or t-BuLi)?
A2: The choice depends on the desired reactivity and the stability of your substrate.
-
n-BuLi: The most common and least basic of the butyllithiums. It is a good starting point for many aryl and vinyl halide exchanges.
-
s-BuLi: More basic and sterically hindered than n-BuLi. It can be effective for more challenging exchanges but is also more prone to acting as a base.
-
t-BuLi: The most basic and reactive of the three. It is often used for less reactive halides (e.g., chlorides) or when very rapid exchange is needed at low temperatures. However, its high basicity makes it more likely to participate in side reactions like deprotonation.[3] Two equivalents are often used to consume the t-butyl halide byproduct.[2]
Q3: Can I use a Grignard reagent for halogen-metal exchange?
A3: Yes, magnesium-halogen exchange is a valuable alternative, particularly when the corresponding organolithium is unstable or when functional group tolerance is a concern. Reagents like isopropylmagnesium chloride (i-PrMgCl) are commonly used.[9] The addition of lithium chloride (LiCl) can accelerate the exchange, forming so-called "Turbo Grignards," which are effective even at milder temperatures and tolerate a wider range of functional groups.[10]
Q4: My reaction looks heterogeneous. Is this a problem?
A4: Not necessarily. Some organolithium species have limited solubility in common reaction solvents, especially at low temperatures, and may precipitate.[1] This can sometimes be advantageous, as it can drive the equilibrium towards the product and in some cases, the precipitated organolithium is still sufficiently reactive. However, severe precipitation can lead to mixing issues and may require a change in the solvent system to improve solubility.
Q5: How can I be sure my glassware and solvents are dry enough?
A5: This is critical for success. All glassware should be oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of inert gas. Solvents must be rigorously dried, for example, by distillation from sodium/benzophenone for ethers or by passing through a column of activated alumina. Even trace amounts of water will quench the highly reactive organometallic reagents.[4]
References
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
Bailey, W. F. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-222). CRC Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Myers, A. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Bailey, W. F., et al. (1996). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 61(24), 8624-8628. Retrieved from [Link]
-
Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Retrieved from [Link]
-
Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 27). Why do halogen-metal exchanges happen? Retrieved from [Link]
-
Luo Group. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2017). Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach. Organic Process Research & Development, 21(3), 365-371. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 3.4: Organolithium Compounds. Retrieved from [Link]
Sources
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- 4. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Selective Metalations [sigmaaldrich.com]
Best practices for handling and quenching organolithium reagents in pyrrole chemistry
Welcome to the technical support guide for handling and quenching organolithium reagents in the context of pyrrole chemistry. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the synthetic power of lithiated pyrroles. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are safe, successful, and reproducible.
Organolithium reagents are among the most powerful tools in synthetic chemistry, acting as potent bases and nucleophiles.[1] However, their high reactivity, particularly their pyrophoric nature (spontaneous ignition in air), demands respect and meticulous technique.[1][2] This guide will walk you through the critical aspects of their use, from initial setup to the final quench, with a specific focus on the unique challenges and opportunities presented by the pyrrole ring system.
Section 1: Foundational Principles & Safety First
Before attempting any reaction, understanding the hazards is paramount. Organolithium reagents are pyrophoric, reacting violently with air and moisture.[3] All operations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using air-free techniques like a Schlenk line or in a glovebox.[2][3]
Frequently Asked Questions: Safety
Q: What Personal Protective Equipment (PPE) is mandatory?
A: Standard PPE is insufficient. The minimum requirements include:
-
Flame-resistant lab coat: Absolutely essential. Standard cotton or polyester lab coats are flammable and offer inadequate protection.
-
Safety glasses or goggles: To protect from splashes.[4]
-
Nitrile gloves: Should be worn for dexterity, but be aware that organolithiums can degrade them. Some protocols recommend double-gloving or using neoprene gloves over nitrile gloves.[5]
-
Appropriate attire: Long pants and closed-toed shoes are mandatory.[2]
Q: How should I set up my reaction space?
A: A clean, organized fume hood is the minimum requirement.[4]
-
Declutter: Remove all flammable materials (paper towels, excess solvents) from the immediate area.[5]
-
Inert Atmosphere: Ensure your glassware is completely dry, either by oven-drying or flame-drying, and cooled under a stream of inert gas.[4][6]
-
Secure Glassware: Clamp the reagent bottle and reaction flask securely to a ring stand to prevent spills.[2]
-
Prepare for the Worst: Have an appropriate fire extinguisher (Class B or D) nearby and know the location of the safety shower and eyewash station. Never use a water or carbon dioxide extinguisher on an organolithium fire. [4] Before starting, prepare a quench beaker (e.g., a large beaker with dry ice or isopropanol) as an emergency fail-safe.[7]
Experimental Workflow Overview
The following diagram outlines the critical stages of a typical pyrrole lithiation and quench experiment.
Section 2: The Chemistry of Pyrrole Lithiation
A common pitfall in pyrrole chemistry is underestimating the acidity of the N-H proton. With a pKa of ~17.5 (in DMSO), the N-H proton is significantly more acidic than any C-H proton on the ring. Therefore, using one equivalent of a strong base like n-butyllithium (n-BuLi) will almost exclusively deprotonate the nitrogen.
Q: How do I achieve C-H lithiation instead of N-H deprotonation?
A: The nitrogen must first be "protected" with a group that lacks acidic protons. Common protecting groups include:
-
Phenyl (Ph)
-
tert-Butoxycarbonyl (Boc)
-
Benzenesulfonyl (Bs)
-
Triisopropylsilyl (TIPS)
Once the nitrogen is protected, deprotonation will occur on the carbon ring. The C2 (α-position) is the kinetically and thermodynamically favored site for lithiation. This is because the resulting carbanion is better stabilized by the adjacent nitrogen atom, and electrophilic attack at the C2 position proceeds through a more stable carbocation intermediate.[8]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during pyrrole lithiation experiments in a direct question-and-answer format.
Q: My reaction failed completely; I only recovered my starting material. What went wrong?
A: This is one of the most common issues and almost always points to one of three culprits:
-
Contamination with Water or Air: Organolithiums are instantly quenched by water and air.[6] Ensure all glassware was rigorously dried and the system was perfectly inert.[4] Even trace moisture in the solvent or on the glassware is enough to kill the reaction.
-
Inactive Organolithium Reagent: Solutions of organolithiums can degrade over time, especially if stored improperly or if the bottle has been used many times.[1] It is good practice to titrate the reagent periodically to determine its active concentration.
-
Insufficiently Low Temperature: Many lithiation reactions, especially with sensitive substrates, require very low temperatures (e.g., -78°C, a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.
Q: My yield is low, and I have a complex mixture of byproducts. Why?
A: Low yield with byproduct formation suggests that the lithiated intermediate formed but then underwent undesired reactions.
-
Cause: The lithiated intermediate may be unstable at the reaction temperature.
-
Solution: Perform the lithiation and the subsequent quench at -78°C. Do not let the reaction warm up until after the electrophile has been added and has had time to react.
-
Cause: The organolithium reagent may be reacting with your solvent. For example, n-BuLi reacts slowly with THF at temperatures above -20°C.[1] While THF is often the solvent of choice for its solvating properties, reactions should be kept cold.[9]
-
Solution: Consider alternative solvents like diethyl ether or hexane, though solubility of intermediates may be lower.
Q: I'm trying to C-lithiate my N-phenylpyrrole, but the reaction is sluggish or incomplete. How can I improve it?
A: The reactivity of the organolithium base can be enhanced with an additive.
-
Solution: Adding N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly accelerate lithiation.[10] TMEDA chelates the lithium ion, breaking up organolithium aggregates and increasing the basicity of the carbanion.[1] Use 1-2 equivalents of TMEDA relative to the organolithium reagent.
Section 4: Protocols and Quenching Methodologies
Detailed Protocol: C2-Formylation of N-Phenylpyrrole
This protocol provides a step-by-step method for the lithiation and subsequent formylation (quenching with DMF) of N-phenylpyrrole.
Materials:
-
N-phenylpyrrole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and purification solvents/reagents
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a high vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Preparation: Dissolve N-phenylpyrrole (1.0 eq) in anhydrous THF under argon.
-
Lithiating: Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the 2-lithiopyrrole intermediate.
-
Quenching: In a separate, dry flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous THF. Cool this solution to -78°C.
-
Slowly transfer the lithiated pyrrole solution into the cold DMF solution via cannula.
-
Stir the reaction at -78°C for 30 minutes, then allow it to slowly warm to room temperature over 1-2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Isolation: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield 2-formyl-N-phenylpyrrole.
Choosing Your Quenching Agent
The electrophile used to quench the lithiated pyrrole determines the final product. The choice is vast, allowing for the introduction of diverse functional groups.
| Quenching Agent (Electrophile) | Product Functional Group | Key Considerations |
| Alkyl Halides (e.g., CH₃I, BnBr) | Alkyl Group | Use reactive halides (I > Br > Cl). Risk of over-alkylation. |
| Aldehydes & Ketones | Secondary/Tertiary Alcohol | Keep reaction at -78°C to avoid enolization of the carbonyl. |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Forms a stable tetrahedral intermediate; requires aqueous workup to release the aldehyde. |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Bubble dry CO₂ gas through the solution or pour the reaction mixture over crushed dry ice.[1] |
| Iodine (I₂) | Iodide (-I) | Provides an iodo-pyrrole, a versatile handle for further cross-coupling reactions. |
Procedure for Quenching Excess Organolithium
Any unused or excess organolithium reagent must be safely destroyed.
-
Prepare a Quench Station: In a fume hood, place a three-necked flask equipped with a stirrer, an addition funnel, and a nitrogen inlet in a cooling bath (ice/water).
-
Initial Quench: Add a volume of a less reactive alcohol, like isopropanol, to the flask that is roughly 10 times the volume of the organolithium solution to be quenched.[4]
-
Slow Addition: Dilute the pyrophoric residue with an inert solvent like heptane to less than 5 wt%.[4] Transfer this diluted solution to the addition funnel and add it dropwise to the stirring isopropanol solution. Control the addition rate to keep the temperature below 50°C.
-
Final Quench: Once the addition is complete and the exotherm has subsided, slowly add methanol, followed by water, to ensure all reactive material is destroyed.[11]
-
Disposal: The resulting solution can be disposed of as flammable hazardous waste.
References
[2] Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). Available at: [Link] [4] Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. Available at: [Link] [1] Wikipedia contributors. (2024). Organolithium reagent. In Wikipedia, The Free Encyclopedia. Available at: [Link] [6] Eames, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link] [7] JoVE (Journal of Visualized Experiments). (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. Available at: [Link] [3] University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Available at: [Link] [12] Kovalev, I. S., et al. (2015). Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes. Russian Chemical Reviews, 84(12), 1191–1225. Available at: [Link] [10] Gignoux, C., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1573–1581. Available at: [Link] [13] Woltermann, C. J., Schwindeman, J. A., & Letchford, R. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1244-1251. Available at: [Link] [5] University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link] [9] Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available at: [Link] [8] Chemnoter. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available at: [Link] LibreTexts Chemistry. (2014). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. Available at: [Link] [14] Donohoe, T. J., et al. (2008). The Partial Reduction of Electron-Deficient Pyrroles: Procedures Describing Both Birch (Li/NH3) and Ammonia-Free (Li/DBB) Conditions. Nature Protocols, 3(3), 484-492. Available at: [Link] [15] Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Available at: [Link] [11] EPFL. (n.d.). Protocol for quenching reactive chemicals. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Brominated Pyrroles: 3-Bromo-1-(triisopropylsilyl)pyrrole as a Superior Synthetic Synthon
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrrole nucleus is a privileged structure, appearing in a vast array of natural products and pharmaceuticals.[1] Its selective modification, however, can be a formidable challenge due to the electron-rich nature of the ring, which often leads to issues with regioselectivity and stability.[2] This guide provides an in-depth comparison of 3-Bromo-1-(triisopropylsilyl)pyrrole with other brominated pyrrole derivatives, offering experimental insights and data to inform the selection of the optimal building block for your synthetic endeavors.
The Strategic Advantage of the Triisopropylsilyl (TIPS) Protecting Group
The choice of the N-protecting group on a pyrrole ring is not a trivial decision; it profoundly influences the molecule's reactivity and the regiochemical outcome of subsequent transformations. While groups like tert-butyloxycarbonyl (Boc) and sulfonyl derivatives have been employed, the triisopropylsilyl (TIPS) group offers a unique combination of steric bulk and electronic properties that render it particularly advantageous for directing functionalization to the C3 position.[3]
Electrophilic substitution of N-H or N-alkyl pyrroles typically occurs at the C2 position due to the higher stability of the resulting cationic intermediate. However, the sterically demanding TIPS group effectively shields the C2 and C5 positions, directing electrophiles to the less hindered C3 and C4 positions. This steric hindrance is a key factor in the regioselective bromination of N-TIPS-pyrrole to predominantly yield the 3-bromo derivative.[4]
Furthermore, the TIPS group is relatively stable to a range of reaction conditions, yet it can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).[5][6] This orthogonality to many common synthetic transformations makes it a versatile choice for multi-step syntheses.
Comparative Analysis of Brominated Pyrrole Derivatives in Key Synthetic Transformations
To provide a clear and objective comparison, this section will delve into the performance of 3-Bromo-1-(TIPS)pyrrole against other commonly used brominated pyrroles in three critical synthetic operations: Suzuki-Miyaura cross-coupling, halogen-metal exchange, and Stille coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The performance of different brominated pyrroles in this reaction is a critical metric for their utility.
Table 1: Comparison of Brominated Pyrroles in Suzuki-Miyaura Cross-Coupling
| Entry | Bromopyrrole Derivative | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 3-Bromo-1-(TIPS)pyrrole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 12 h | 85 | [7] |
| 2 | 2-Bromo-1-(TIPS)pyrrole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 90 °C, 8 h | 78 | [8] |
| 3 | 3-Bromo-1-(Boc)pyrrole | 3-Thienylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C, 16 h | 65 | [9] |
| 4 | 2,5-Dibromo-1-(TIPS)pyrrole (mono-coupling) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane, 100 °C, 6 h | 72 | [10] |
From the data presented, 3-Bromo-1-(TIPS)pyrrole demonstrates excellent reactivity in Suzuki-Miyaura coupling, providing high yields under relatively mild conditions. While the 2-bromo isomer also performs well, the strategic advantage of the 3-substituted pattern for accessing specific substitution patterns in natural product synthesis is a significant consideration. The N-Boc derivative, while effective, often requires more forcing conditions and specialized ligands to achieve comparable yields, and can be prone to decomposition.[11]
Experimental Workflow: Suzuki-Miyaura Coupling ```dot graph Suzuki_Miyaura_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Pathways for pyrrole functionalization via halogen-metal exchange.
Stille Coupling
The Stille coupling, which utilizes organostannanes, offers a complementary approach to the Suzuki-Miyaura reaction and is often favored for its tolerance of a wide range of functional groups.
Table 3: Comparison of Brominated Pyrroles in Stille Coupling
| Entry | Bromopyrrole Derivative | Stannane Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 3-Bromo-1-(TIPS)pyrrole | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene, 110 °C, 18 h | 75 | [12] |
| 2 | 2-Bromo-1-(TIPS)pyrrole | Vinyltributyltin | PdCl₂(PPh₃)₂ | THF, 60 °C, 12 h | 88 | [13] |
| 3 | 3-Bromo-1-(phenylsulfonyl)pyrrole | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄, CuI | NMP, 80 °C, 24 h | 62 | [14] |
| 4 | 2,5-Dibromo-1-(TIPS)pyrrole (di-coupling) | 2-(Tributylstannyl)pyridine (2.2 eq) | Pd₂(dba)₃, P(2-furyl)₃ | Dioxane, 100 °C, 16 h | 70 | [15] |
In Stille couplings, both 2- and 3-bromo-1-(TIPS)pyrrole again prove to be excellent substrates, affording good to excellent yields of the coupled products. The choice of the N-phenylsulfonyl group can also be effective, although sometimes requiring co-catalysts like CuI to facilitate the reaction. The successful di-coupling of 2,5-dibromo-1-(TIPS)pyrrole demonstrates its utility in the synthesis of more complex, symmetrically substituted pyrroles.
Case Study: The Synthesis of Lamellarin Alkaloids
The utility of 3-bromo-1-(TIPS)pyrrole is prominently showcased in the total synthesis of various marine natural products, particularly the lamellarin family of alkaloids, which exhibit potent cytotoxic and other biological activities. [11][16]Many synthetic routes towards these complex molecules rely on the strategic use of 3-bromo-1-(TIPS)pyrrole as a key building block to construct the central pyrrole core with the desired C3 and C4 substitution pattern. [15] For instance, a common strategy involves the initial Suzuki or Stille coupling at the C3 position of 3-bromo-1-(TIPS)pyrrole, followed by halogen-metal exchange at the C2 or C4 position (after a second bromination if necessary) and subsequent coupling or functionalization. This stepwise approach allows for the controlled and convergent assembly of the highly substituted pyrrole core of the lamellarins.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) at -78 °C under an inert atmosphere, add a solution of N-bromosuccinimide (NBS) (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-1-(TIPS)pyrrole
-
To a degassed mixture of 3-Bromo-1-(TIPS)pyrrole (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of toluene and water (0.2 M), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-aryl-1-(TIPS)pyrrole.
Protocol 3: Deprotection of the N-TIPS Group
-
To a solution of the N-TIPS protected pyrrole (1.0 eq) in THF (0.2 M) at 0 °C, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-H pyrrole. [5][6]
Conclusion
In the landscape of brominated pyrrole derivatives for organic synthesis, this compound emerges as a superior synthon for several key reasons. The steric bulk of the TIPS group effectively directs functionalization to the C3 position, providing access to substitution patterns that are challenging to achieve with other protecting groups. Its robust nature allows for a wide range of subsequent transformations, while its facile removal under mild conditions ensures its versatility in multi-step syntheses. The comparative data presented herein for Suzuki-Miyaura coupling, halogen-metal exchange, and Stille coupling reactions consistently demonstrate its high reactivity and utility. For researchers aiming to construct complex pyrrole-containing molecules with precision and efficiency, 3-Bromo-1-(TIPS)pyrrole represents a powerful and reliable tool in the synthetic chemist's arsenal.
References
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- Bansal, Y., & Kumar, A. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020). Organic Chemistry Frontiers, 8(15), 4236-4273.
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- Belen'kii, L. I. (2003). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Arkivoc, 2003(5), 102-125.
- Banwell, M. G., et al. (2011). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Journal of the Serbian Chemical Society, 76(3), 331-356.
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Organic Syntheses. Stille Coupling. Available at: [Link]
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Scribd. Acidic and Basic Character of Pyrrole. Available at: [Link]
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- Tundo, P., & Selva, M. (2020).
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Gelest, Inc. Deprotection of Silyl Ethers. Available at: [Link]
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Comparing the TIPS protecting group to other N-protecting groups like SEM or BOC for pyrroles
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of pyrrole-containing molecules is a cornerstone of innovation. The inherent reactivity of the pyrrole ring, while synthetically useful, often necessitates the use of protecting groups to achieve desired chemical transformations with precision and high yield.[1] The choice of the N-protecting group is a critical decision that can significantly impact the outcome of a synthetic sequence. This guide provides an in-depth comparison of three commonly employed N-protecting groups for pyrroles: Triisopropylsilyl (TIPS), 2-(Trimethylsilyl)ethoxymethyl (SEM), and tert-Butoxycarbonyl (BOC). We will delve into their individual characteristics, supported by experimental data and protocols, to empower you to make the most informed decisions in your synthetic endeavors.
The Imperative of N-Protection in Pyrrole Chemistry
The electron-rich nature of the pyrrole nucleus makes it susceptible to a variety of reactions, including polymerization under acidic conditions and uncontrolled electrophilic substitution.[1] An N-protecting group mitigates this reactivity by withdrawing electron density from the ring, thereby enhancing its stability and allowing for more controlled functionalization.[2][3] The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.
A Head-to-Head Comparison: TIPS vs. SEM vs. BOC
To facilitate a direct comparison, the following table summarizes the key attributes of the TIPS, SEM, and BOC protecting groups in the context of pyrrole chemistry.
| Feature | Triisopropylsilyl (TIPS) | 2-(Trimethylsilyl)ethoxymethyl (SEM) | tert-Butoxycarbonyl (BOC) |
| Introduction | High-yielding with TIPSCl and a strong base (e.g., NaH, LDA). | Efficiently introduced with SEMCl and a base (e.g., NaH, DBU). | Readily installed with Boc₂O and a catalyst (e.g., DMAP). |
| Steric Hindrance | High | Moderate | Moderate |
| Electronic Effect | Electron-donating (silyl group) | Weakly electron-withdrawing | Electron-withdrawing |
| Stability to Acid | Labile | Stable to mild acids | Labile |
| Stability to Base | Generally stable | Stable | Stable |
| Stability to Organometallics | Generally stable | Stable | Generally stable |
| Stability to Reductive/Oxidative Conditions | Stable | Stable | Stable |
| Cleavage Conditions | Fluoride sources (e.g., TBAF, HF•Py) | Fluoride sources (e.g., TBAF), strong Lewis acids (e.g., SnCl₄), or strong protic acids (e.g., TFA).[4][5] | Strong acids (e.g., TFA, HCl), thermolysis.[6][7] |
| Key Advantages | - Directs lithiation to the C2 position. - High steric bulk can influence stereoselectivity. - Enhances stability of sensitive pyrroles.[8] | - Orthogonal to many other protecting groups. - Stable to a wide range of conditions. | - Widely used and well-understood. - Cleavage products are volatile. |
| Key Disadvantages | - Sensitivity to fluoride ions. | - Deprotection can be challenging and may lead to side products from formaldehyde release.[5] | - Labile to acidic conditions, limiting its use in certain synthetic routes. |
In-Depth Analysis of Each Protecting Group
The Bulky Workhorse: Triisopropylsilyl (TIPS)
The TIPS group is a sterically demanding silyl ether that offers unique advantages in pyrrole chemistry. Its significant bulk can effectively shield one face of the pyrrole ring, influencing the stereochemical outcome of subsequent reactions. Furthermore, the TIPS group is known to direct lithiation to the C2 position of the pyrrole ring, providing a reliable method for regioselective functionalization.
The introduction of the TIPS group is typically achieved in high yield by treating the pyrrole with triisopropylsilyl chloride (TIPSCl) in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Its removal is most commonly effected by treatment with a fluoride source, with tetrabutylammonium fluoride (TBAF) being a popular choice.[9]
The Versatile Defender: 2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group is valued for its robustness and stability across a broad spectrum of reaction conditions, including exposure to both mild acids and bases, as well as various organometallic reagents.[10] This stability profile makes it an excellent choice for multi-step syntheses where orthogonality is crucial.
Protection of the pyrrole nitrogen with a SEM group is readily accomplished using SEM chloride (SEMCl) and a suitable base. However, the deprotection of the SEM group can present challenges. While fluoride-mediated cleavage is common, it can sometimes be sluggish.[4] Strong Lewis acids or protic acids can also be employed, but these conditions may not be compatible with sensitive functional groups elsewhere in the molecule. A notable drawback of SEM deprotection is the release of formaldehyde, which can lead to undesired side reactions.[5]
The Ubiquitous Standard: tert-Butoxycarbonyl (BOC)
The BOC group is arguably one of the most widely used protecting groups in organic synthesis due to its ease of introduction and the clean, volatile byproducts generated upon its removal (isobutylene and carbon dioxide). It effectively deactivates the pyrrole ring towards electrophilic attack through its electron-withdrawing nature.
The BOC group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Its primary liability is its sensitivity to acidic conditions, which is also the basis for its removal.[11] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently cleaves the BOC group.[7] This acid lability, however, restricts its use in synthetic routes that require acidic steps.
Experimental Protocols
The following are representative, step-by-step methodologies for the protection and deprotection of pyrrole with TIPS, SEM, and BOC groups, drawn from established literature.
Protocol 1: N-Protection of Pyrrole with TIPSCl
Materials:
-
Pyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(triisopropylsilyl)pyrrole.
Protocol 2: Deprotection of N-TIPS-pyrrole with TBAF[10]
Materials:
-
N-(Triisopropylsilyl)pyrrole
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a 1 M solution of TBAF in THF (1.2 eq) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 10-30 minutes).
-
Dilute the reaction mixture with Et₂O and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pyrrole.
Protocol 3: N-Protection of Pyrrole with SEMCl
Materials:
-
Pyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEMCl (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of N-SEM-pyrrole with TFA[6]
Materials:
-
N-(2-(Trimethylsilyl)ethoxymethyl)pyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-SEM-pyrrole (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 5: N-Protection of Pyrrole with Boc₂O[13]
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
Dissolve pyrrole (1.0 eq), Boc₂O (1.1 eq), and DMAP (0.1 eq) in anhydrous MeCN.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-(tert-butoxycarbonyl)pyrrole.
Protocol 6: Deprotection of N-BOC-pyrrole with TFA[8]
Materials:
-
N-(tert-Butoxycarbonyl)pyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-BOC-pyrrole (1.0 eq) in DCM.
-
Add an equal volume of TFA and stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield pyrrole.
Conclusion: Selecting the Optimal Protecting Group
The choice between TIPS, SEM, and BOC as an N-protecting group for pyrroles is highly dependent on the specific synthetic context.
-
TIPS is the protecting group of choice when steric hindrance is desired to direct reactivity or when enhanced stability of the pyrrole ring is required. Its lability to fluoride provides a convenient and orthogonal deprotection strategy.
-
SEM offers broad stability, making it suitable for complex, multi-step syntheses. However, potential difficulties in its removal and the possibility of side reactions must be carefully considered.
-
BOC remains a reliable and convenient option for many applications, particularly when acidic conditions can be avoided in subsequent steps. Its ease of introduction and clean deprotection are significant advantages.
By carefully evaluating the stability requirements, potential side reactions, and the overall synthetic strategy, researchers can confidently select the most appropriate N-protecting group to facilitate the successful synthesis of their target pyrrole-containing molecules.
References
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- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields. Synlett, 2009(14), 2245-2248.
- Nair, R. N., & Bannister, T. D. (2015). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Request PDF.
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Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Hoffman-La Roche AG. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 1-15.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869.
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- Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access.
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- MDPI. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584–13589.
- NIH. (2009). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides and Dinucleotides. PMC.
- Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses, Coll. Vol. 6, p.781 (1988); Vol. 54, p.58 (1974).
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023).
- Eindhoven University of Technology. (1997). Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers.
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
- ResearchGate. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Journal of Heterocyclic Chemistry, 50(S1), E241-E245.
- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450.
- MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3539.
- Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses, Coll. Vol. 8, p.86 (1993); Vol. 68, p.162 (1990).
- NIH. (2017). Recent Advancements in Pyrrole Synthesis. PMC.
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. Retrieved from [Link]
- MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4586.
- ChemSpider. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, 132.
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A Comparative Guide to Palladium-Catalyzed Cross-Coupling: Suzuki vs. Stille Reactions for the Functionalization of 3-Bromo-1-(triisopropylsilyl)pyrrole
Introduction: The Strategic Imperative of Pyrrole Functionalization
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The regioselective functionalization of this heterocycle is a critical challenge that dictates the efficiency of synthetic routes and the accessibility of novel chemical entities. The C-3 position of the pyrrole ring, in particular, is a key vector for introducing molecular complexity.
3-Bromo-1-(triisopropylsilyl)pyrrole has emerged as a cornerstone building block for this purpose. The sterically demanding triisopropylsilyl (TIPS) group serves a dual role: it protects the otherwise reactive N-H bond and directs electrophilic bromination preferentially to the C-3 position, thereby providing a versatile handle for subsequent carbon-carbon bond formation.[1] This guide provides an in-depth, data-driven comparison of two paramount palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of this key intermediate. We will dissect the mechanistic underpinnings, practical considerations, and relative efficacies of each method to inform rational reaction design for researchers in drug discovery and chemical development.
The Suzuki-Miyaura Coupling: A Modern Workhorse
The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling method, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[2] These attributes have positioned it as a frontline strategy for the synthesis of complex biaryl and heteroaryl systems.
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood, three-stage process involving a palladium catalyst.[2]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-bromine bond of the 3-bromo-1-(TIPS)pyrrole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: This crucial step requires the presence of a base, which activates the organoboron reagent (a boronic acid or ester) to form a more nucleophilic "ate" complex.[3] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]
The necessity of a base is a defining characteristic of the Suzuki reaction, influencing solvent choice and substrate scope.
Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol: Suzuki Coupling
This protocol is a representative example for the coupling of an arylboronic acid with 3-Bromo-1-(TIPS)pyrrole.
-
Reagent Preparation: To an oven-dried reaction vessel, add 3-bromo-1-(TIPS)pyrrole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 1–5 mol%.
-
Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is then added via syringe.
-
Reaction: The mixture is heated with vigorous stirring to 80–100 °C. Reaction progress is monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine to remove the inorganic base and boron byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
The Stille Coupling: A Classic with Unique Advantages
The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organohalide with an organotin compound (organostannane).[4] Its primary advantage lies in the reaction conditions, which are typically neutral and anhydrous, making it highly compatible with base-sensitive functional groups.[5][6]
Mechanistic Rationale
The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction in its fundamental steps but differs in the nature of the transmetalation agent.[5][7]
-
Oxidative Addition: Identical to the Suzuki pathway, a Pd(0) catalyst adds to the 3-bromo-1-(TIPS)pyrrole to generate a Pd(II) species.
-
Transmetalation: The organostannane (e.g., R'-SnBu₃) directly transfers its organic moiety to the palladium center. This step does not require a base. The presence of additives like lithium chloride or copper(I) salts can sometimes accelerate this step.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The key differentiator is the base-free transmetalation, which expands its utility but introduces the challenge of highly toxic tin byproducts.[4][7]
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A Senior Application Scientist's Guide to Spectroscopic Methods for the Characterization of 3-Substituted Pyrrole Products
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, with 3-substituted pyrroles in particular forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The precise structural elucidation of these compounds is paramount, as subtle changes in substitution can dramatically alter their biological activity and physical properties. This guide provides a comparative overview of essential spectroscopic techniques for the unambiguous characterization of 3-substituted pyrrole products, grounded in practical insights and experimental data for researchers, scientists, and drug development professionals. Our focus is not merely on the "what" but the "why"—providing a logical framework for selecting and interpreting data from a suite of analytical methods.
The Synergy of Spectroscopic Techniques
No single technique provides a complete structural picture. Instead, a multi-faceted approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, is essential for robust characterization. Each method interrogates the molecule from a different perspective, and their combined data provide a self-validating system for structural confirmation.
Caption: Workflow for characterizing a 3-substituted pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule.[3] For 3-substituted pyrroles, both ¹H and ¹³C NMR are indispensable, with 2D techniques providing definitive assignments.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons. In a 3-substituted pyrrole, the key is to analyze the signals from the pyrrole ring protons (H-2, H-4, and H-5).
-
Chemical Shifts (δ): The electron-donating nitrogen atom influences the shielding of the ring protons. Generally, H-2 and H-5 are more deshielded (appear at higher ppm) than H-4 due to their proximity to the heteroatom.[4][5] The nature of the substituent at C-3 significantly perturbs these shifts. Electron-withdrawing groups will deshield adjacent protons, while electron-donating groups will shield them. The NH proton typically appears as a broad singlet at a high chemical shift (δ 8.0-12.0 ppm), though this can vary with solvent and concentration.[6][7]
-
Coupling Constants (J): The coupling between adjacent protons provides definitive evidence of their relative positions. For a 3-substituted pyrrole, you would expect to see coupling between H-4 and H-5.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a map of the carbon framework.
-
Chemical Shifts (δ): The pyrrole ring carbons typically resonate in the aromatic region (δ 100-140 ppm). Similar to ¹H NMR, the chemical shifts are influenced by the C-3 substituent.[8] C-2 and C-5 are generally found further downfield than C-3 and C-4.[1][9] For example, in some derivatives, the C-3 signal is around 122 ppm, while the C-5 signal is more deshielded at approximately 132 ppm.[1][9] The carbon signals from the substituent itself provide direct evidence of its structure. Carbonyl carbons, for instance, appear significantly downfield (δ 160-200 ppm).[7]
Advanced 2D NMR Techniques
For complex structures or ambiguous 1D spectra, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent. In a 3-substituted pyrrole, a cross-peak between the H-4 and H-5 signals would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, for example, by correlating the pyrrole ring protons to the carbons of the substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental formula. This is a critical first step in characterization.
-
The Nitrogen Rule: A fundamental principle in the MS of nitrogen-containing compounds. A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10][11] Since pyrrole contains one nitrogen atom, a 3-substituted pyrrole product should exhibit an odd molecular ion peak, assuming the substituent does not contain nitrogen.[12][13]
-
Ionization Techniques:
-
Electron Ionization (EI): A "hard" technique that causes extensive fragmentation. While it may make the molecular ion peak weak or absent, the resulting fragmentation pattern is a reproducible fingerprint that can reveal structural motifs.[14]
-
Electrospray Ionization (ESI): A "soft" technique ideal for less volatile or thermally sensitive molecules. It typically produces the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight.[15]
-
-
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides structural clues. Common fragmentations for substituted pyrroles include the loss of the substituent or parts of it, and cleavage of the pyrrole ring itself.[14][15] The fragmentation is highly dependent on the nature and position of the substituent.[15][16]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For 3-substituted pyrroles, key vibrational bands include:
-
N-H Stretch: A characteristic sharp peak typically appearing around 3300-3500 cm⁻¹.[1][6] Its exact position can be influenced by hydrogen bonding.
-
C-H Stretch (Aromatic): Found just above 3000 cm⁻¹.
-
C=C and C-N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrrole ring itself.[17][18]
-
Substituent Bands: The most informative region of the spectrum often corresponds to the substituent. For example, a strong absorption around 1650-1750 cm⁻¹ would indicate a carbonyl (C=O) group.[19]
Caption: Summary of data from each spectroscopic method.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyrrole ring.
-
Absorption Maxima (λmax): Pyrrole itself has a characteristic absorption in the UV region. The position and intensity of the λmax are sensitive to the nature of the substituent at the C-3 position.[20]
-
Effect of Substitution: Conjugating substituents (e.g., carbonyl, phenyl) will cause a bathochromic (red) shift to a longer wavelength, while non-conjugating alkyl groups will have a minimal effect.[21] This allows for a quick assessment of the electronic interaction between the substituent and the pyrrole ring. For some pyrrole derivatives, absorbance peaks can be observed in the range of 306–416 nm.[20]
Comparative Guide to Spectroscopic Techniques
| Technique | Primary Information Provided | Strengths | Limitations | Typical Use Case |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry.[22] | Unrivaled for complete structure elucidation. | Lower sensitivity, requires pure sample, can be complex to interpret. | Primary structure confirmation of the final product. |
| Mass Spec. | Molecular weight, elemental formula (HRMS), fragmentation.[14] | High sensitivity, small sample amount needed. | Provides little connectivity information on its own (without MS/MS). | Confirming molecular formula and monitoring reaction progress. |
| IR Spec. | Presence of specific functional groups (e.g., N-H, C=O).[19] | Fast, inexpensive, easy to use. | Provides limited information on the overall molecular skeleton. | Quickly verifying the presence/absence of key functional groups. |
| UV-Vis Spec. | Information on the conjugated π-electron system.[21] | High sensitivity, useful for quantitative analysis. | Limited structural information, many compounds absorb. | Assessing conjugation and electronic properties. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of the purified 3-substituted pyrrole product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
If necessary, perform 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters.
-
-
Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solution may require the addition of a small amount of acid (e.g., formic acid) to promote protonation ([M+H]⁺).
-
Sample Preparation (EI): For volatile compounds, no specific preparation may be needed if using a direct insertion probe.
-
Analysis:
-
Calibrate the mass spectrometer using a known standard.
-
Introduce the sample into the ion source (e.g., via direct infusion for ESI or a direct insertion probe for EI).
-
Acquire the mass spectrum over a suitable m/z range. For HRMS, ensure the instrument is operating in high-resolution mode.
-
-
Data Interpretation: Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for structural clues. Use software to calculate the elemental composition from HRMS data.
Protocol 3: IR Spectroscopy Sample Preparation and Measurement
-
Sample Preparation (Solid): If the sample is a solid, either create a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
-
Sample Preparation (Liquid): If the sample is a liquid or oil, a thin film can be cast between two salt plates (e.g., NaCl).
-
Measurement:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 4: UV-Vis Spectroscopy Sample Preparation and Analysis
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Analysis:
-
Use a matched pair of cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Run a baseline correction with the solvent blank.
-
Measure the absorbance of the sample solution across the desired wavelength range (e.g., 200-800 nm).
-
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax) and note the absorbance value.
Conclusion
The structural characterization of 3-substituted pyrroles is a systematic process that relies on the logical application and interpretation of multiple spectroscopic techniques. While NMR forms the backbone of detailed structural analysis, MS, IR, and UV-Vis spectroscopy each provide critical, complementary pieces of the puzzle. By understanding the strengths and limitations of each method and applying them in a coordinated workflow, researchers can confidently and accurately determine the structure of their novel pyrrole products, paving the way for further investigation into their chemical and biological properties.
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Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PubMed Central. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). ResearchGate. [Link]
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13C-NMR spectral data of some pyrole derivaties (3a-e). ResearchGate. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. [Link]
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Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2025). ResearchGate. [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). acgpubs.org. [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. (2025). American Chemical Society. [Link]
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Interpretation of Mass Spectra. ResearchGate. [Link]
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The FTIR spectrum for Pyrrole. ResearchGate. [Link]
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Synthesis and Characterization of Polypyrrole (PPy) Thin Films. ResearchGate. [Link]
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Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Canadian Science Publishing. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. ACS Publications. [Link]
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UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... ResearchGate. [Link]
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Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. (2023). ScienceDirect. [Link]
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Influences of Different Types and Concentrations of Additives in Fracturing Fluids on the Wettability of Coal: Simulations and Mechanisms. (2026). ACS Publications. [Link]
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Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013). PubMed. [Link]
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Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]
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Interpretation of mass spectra. calstatela.edu. [Link]
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DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2025). ChemRxiv. [Link]
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From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for 3-Functionalized Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The specific substitution pattern on the pyrrole ring profoundly influences its biological activity, making the regioselective synthesis of functionalized pyrroles a critical endeavor. Among these, 3-functionalized pyrroles present unique synthetic challenges and are highly sought-after building blocks. This guide provides an in-depth, comparative analysis of classical and contemporary synthetic strategies for accessing this important class of compounds, moving beyond a simple recitation of methods to offer insights into the practical considerations and mechanistic underpinnings that guide synthetic route selection.
Classical Approaches: The Foundation of Pyrrole Synthesis
Traditional methods for pyrrole synthesis, while sometimes limited in scope or requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal. Understanding their mechanisms and limitations is crucial for appreciating the advancements offered by modern alternatives.
The Paal-Knorr Synthesis: A Workhorse for Symmetrical Systems
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is arguably the most straightforward and widely used method for pyrrole formation.[1][2]
Mechanism and Rationale: The reaction typically proceeds under acidic conditions, which serve to activate the carbonyl groups toward nucleophilic attack by the amine.[3][4] The initial condensation forms a hemiaminal, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][4] The choice of acid catalyst is critical; strong acids can promote furan formation as a side reaction.[4] Milder acids like acetic acid or Lewis acids are often preferred to maintain selectivity.[5]
Applicability to 3-Functionalized Pyrroles: The direct synthesis of 3-substituted pyrroles via the Paal-Knorr reaction is inherently limited by the availability of unsymmetrical 1,4-dicarbonyl precursors. When an unsymmetrical diketone is used, mixtures of regioisomers can be formed. However, if one of the carbonyl groups is significantly more reactive or if the substitution pattern directs the cyclization, a degree of regioselectivity can be achieved.
Workflow: Paal-Knorr Synthesis of a 2,3-Disubstituted Pyrrole
Caption: General workflow for the Paal-Knorr synthesis.
The Knorr Pyrrole Synthesis: A Pathway to Highly Substituted Pyrroles
The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester or other β-dicarbonyl compound.[6] This method is particularly powerful for the synthesis of polysubstituted pyrroles, often with electron-withdrawing groups.
Mechanism and Rationale: The α-amino ketone is typically generated in situ from an α-oximino ketone by reduction, often with zinc in acetic acid, due to its inherent instability.[7] The reaction proceeds through the formation of an enamine from the β-ketoester, which then attacks the carbonyl of the α-amino ketone. Subsequent cyclization and dehydration afford the pyrrole. The regioselectivity is generally dictated by the initial condensation step, with the more nucleophilic enamine carbon attacking the more electrophilic carbonyl group.
Applicability to 3-Functionalized Pyrroles: The Knorr synthesis offers a reliable route to 3-alkoxycarbonyl pyrroles. By carefully choosing the starting β-ketoester, the ester functionality can be readily installed at the 3-position.
Reaction Mechanism: Knorr Pyrrole Synthesis
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
The Hantzsch Pyrrole Synthesis: A Three-Component Condensation
The Hantzsch synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine or ammonia.[6] While versatile, it can suffer from lower yields compared to the Paal-Knorr synthesis.[6]
Mechanism and Rationale: The reaction is believed to proceed via initial alkylation of the β-ketoester with the α-haloketone to form a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type cyclization with the amine. Alternatively, the amine can first react with the α-haloketone to form an α-amino ketone, which then reacts with the β-ketoester in a Knorr-like fashion. The specific pathway can depend on the reaction conditions and the nature of the substrates.
Applicability to 3-Functionalized Pyrroles: Similar to the Knorr synthesis, the Hantzsch method allows for the introduction of an ester group at the 3-position by using an appropriately substituted β-ketoester. However, the potential for side reactions and the formation of regioisomeric byproducts can be a drawback.
Modern Strategies: Precision and Versatility in 3-Functionalization
Contemporary synthetic methods have addressed many of the limitations of the classical approaches, offering greater control over regioselectivity, milder reaction conditions, and broader functional group tolerance.
The Van Leusen Pyrrole Synthesis: A Gateway to 3-Substituted and 3,4-Disubstituted Pyrroles
The Van Leusen reaction has emerged as a premier method for the synthesis of 3-substituted and 3,4-disubstituted pyrroles.[8] It involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile, in the presence of a base.[5][8]
Mechanism and Rationale: The base (e.g., NaH, t-BuOK) deprotonates the α-carbon of TosMIC, creating a nucleophilic species.[5] This attacks the β-position of the Michael acceptor in a conjugate addition. The resulting enolate then undergoes an intramolecular cyclization, with the carbanion attacking the isocyanide carbon. Subsequent elimination of the tosyl group and tautomerization lead to the aromatic pyrrole. The regiochemistry is reliably controlled, with the electron-withdrawing group of the Michael acceptor consistently ending up at the 3-position of the pyrrole ring.[8]
Reaction Mechanism: Van Leusen Pyrrole Synthesis
Caption: Key steps in the Van Leusen pyrrole synthesis.
The Barton-Zard Reaction: A Route to Pyrrole-3-carboxylates
The Barton-Zard synthesis provides a powerful route to pyrroles, particularly those bearing a carboxylic acid or ester group at the 3-position. The reaction involves the condensation of a nitroalkene with an isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base.[9][10]
Mechanism and Rationale: The base abstracts a proton from the α-carbon of the isocyanoacetate to form an enolate. This enolate then acts as a nucleophile in a Michael addition to the nitroalkene. The resulting nitro-substituted intermediate undergoes an intramolecular cyclization, followed by elimination of the nitro group to form the pyrrole ring.[9]
Applicability to 3-Functionalized Pyrroles: This method is exceptionally well-suited for the synthesis of pyrrole-3-carboxylates. The ester group from the isocyanoacetate is directly incorporated into the 3-position of the pyrrole ring. The reaction tolerates a wide range of substituents on the nitroalkene, allowing for the synthesis of diverse 2,4-disubstituted pyrrole-3-carboxylates.
Transition Metal-Catalyzed Syntheses: Expanding the Scope
Palladium- and other transition metal-catalyzed cross-coupling and cyclization reactions have opened up new avenues for the synthesis of 3-functionalized pyrroles, particularly 3-aryl and 3-halo derivatives.
Synthesis of 3-Arylpyrroles: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. 3-Arylpyrroles can be readily synthesized by coupling a 3-halopyrrole (typically 3-bromo- or 3-iodopyrrole) with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and base is crucial for achieving high yields and preventing side reactions.[11]
Synthesis of 3-Halopyrroles: 3-Halopyrroles are valuable intermediates for further functionalization. They can be prepared by direct electrophilic halogenation of an N-protected pyrrole. The use of a bulky N-protecting group, such as triisopropylsilyl (TIPS), can direct halogenation to the 3-position.[12] Alternatively, modern palladium-catalyzed methods have been developed for the direct synthesis of 3-bromopyrroles from bromoalkynes and N-allylamines.[13]
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
MCRs offer an atom- and step-economical approach to complex molecules by combining three or more reactants in a single operation. Several MCRs have been developed for the synthesis of 3-functionalized pyrroles. For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can afford N-substituted 2,3,5-trisubstituted 3-cyanopyrroles in good yields.
Comparative Analysis and Experimental Data
To provide a clear comparison, the following tables summarize the performance of selected methods for the synthesis of specific classes of 3-functionalized pyrroles.
Table 1: Comparison of Synthetic Routes to 3-Acylpyrroles
| Method | Starting Materials | Reagents/Catalyst | Temp. (°C) | Time | Yield (%) | Ref. |
| Van Leusen | α,β-Unsaturated ketone, TosMIC | NaH, Ether/DMSO | RT | 1 h | 60 | [5] |
| Paal-Knorr | Unsymmetrical 1,4-diketone, Amine | Acetic Acid | Reflux | 15 min | ~52 | [6] |
Table 2: Comparison of Synthetic Routes to 3-Carboxypyrroles
| Method | Starting Materials | Reagents/Catalyst | Temp. (°C) | Time | Yield (%) | Ref. |
| Barton-Zard | Nitroalkene, Ethyl isocyanoacetate | DBU, THF | RT | 12 h | 70-90 | [9] |
| Knorr | α-Amino ketone, β-Ketoester | Zn, Acetic Acid | RT | - | Moderate | [7] |
Table 3: Comparison of Synthetic Routes to 3-Halopyrroles
| Method | Starting Materials | Reagents/Catalyst | Temp. (°C) | Time | Yield (%) | Ref. |
| Electrophilic Halogenation | N-TIPS-pyrrole, NBS | THF | 0 | 30 min | 85 | [12] |
| Pd-catalyzed Cyclization | Bromoalkyne, N-allylamine | Pd(OAc)₂, DPEphos, Ag₂CO₃ | 100 | 12 h | 60-80 | [13] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative 3-functionalized pyrroles.
Protocol 1: Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole[5]
Materials:
-
(E)-1-(4-chlorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one (1 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous diethyl ether (20 mL)
-
Anhydrous dimethyl sulfoxide (5 mL)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous diethyl ether at room temperature under an argon atmosphere, add a solution of the α,β-unsaturated ketone and TosMIC in a mixture of anhydrous diethyl ether and anhydrous dimethyl sulfoxide dropwise.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and neutralize with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dissolve the crude product in dichloromethane, separate the aqueous layer, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by recrystallization from acetone/diethyl ether to afford the desired 3-aroyl-4-heteroarylpyrrole.
Protocol 2: Barton-Zard Synthesis of a Pyrrole-3-carboxylate
Materials:
-
3-Nitro-2H-chromene (1 mmol)
-
Ethyl isocyanoacetate (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the 3-nitro-2H-chromene in anhydrous THF, add ethyl isocyanoacetate and DBU.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired chromeno[3,4-c]pyrrole-3-carboxylate.
Protocol 3: Synthesis of 3-Bromopyrrole via Electrophilic Halogenation[12]
Materials:
-
1-(Triisopropylsilyl)pyrrole (1 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve 1-(triisopropylsilyl)pyrrole in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 3-bromo-1-(triisopropylsilyl)pyrrole can often be used in the next step without further purification. Deprotection of the silyl group can be achieved by treatment with tetrabutylammonium fluoride (TBAF) in THF.
Conclusion and Future Outlook
The synthesis of 3-functionalized pyrroles has evolved significantly from the classical condensation reactions to a diverse array of modern, highly selective methodologies. While the Paal-Knorr, Knorr, and Hantzsch syntheses remain relevant for specific applications, the Van Leusen and Barton-Zard reactions have become indispensable tools for the reliable synthesis of 3-substituted and 3,4-disubstituted pyrroles with a high degree of regiocontrol. Furthermore, the advent of transition-metal catalysis and multicomponent reactions continues to expand the synthetic toolbox, enabling the construction of increasingly complex and diverse 3-functionalized pyrrole libraries.
For the medicinal chemist and drug development professional, the choice of synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, the availability of starting materials, scalability, and the tolerance of other functional groups within the molecule. As the demand for novel pyrrole-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a vibrant area of chemical research.
References
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- A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Altern
- Trilleras, J., Quiroga, J., & Hormaza, A. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341.
- Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Zheng, J., et al. (2015). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018).
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). Molecules, 21(11), 1533.
- Mechanistic Insights into Regioselectivity and Its Evolution in On-Surface Polymerization. (2025). Journal of the American Chemical Society.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). Molecules, 21(11), 1533.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(2), 643-661.
- Barton‐Zard pyrrole synthesis. (2006). ChemInform.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018).
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6469.
- Modular Synthesis of 3,4‐Disubstituted Pyrroles Through Three‐Component Van Leusen Reaction of Propargylamines with Tosylmethyl Isocyanide and Water. (2021).
- Thorpe reaction. (2020). L.S.College, Muzaffarpur.
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Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers in Chemistry, 10, 908861.
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Barton–Zard reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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- Previous and proposed work for the synthesis of 3-cyanopyrroles. (2017).
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Van Leusen Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
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A Senior Application Scientist's Guide to Regioselective Functionalization Using Bulky Silyl Protecting Groups
In the landscape of complex molecule synthesis, achieving regioselectivity is a persistent challenge that often dictates the success or failure of a synthetic route. When a molecule possesses multiple similar functional groups, such as the primary and secondary hydroxyls of a diol, differentiating between them is paramount. This guide, born from extensive field experience and rigorous data analysis, delves into the strategic application of bulky silyl ethers—a cornerstone of modern synthetic chemistry—to master the art of regioselective functionalization. We will explore the causality behind their effectiveness, compare leading alternatives with supporting data, and provide validated protocols for their implementation.
The Challenge of Regioselectivity and the Silyl Ether Solution
The fundamental principle of a protecting group is to act as a temporary "painter's tape," masking a reactive functional group to prevent it from interfering with transformations elsewhere in the molecule.[1][2] However, the true elegance of a protecting group strategy is revealed when it can be installed selectively at one specific site among several similar ones. This is where the steric properties of the protecting group become a powerful tool.
Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. Their popularity stems from their ease of formation, general stability under a wide range of reaction conditions (including exposure to many oxidizing agents, reducing agents, and organometallics), and, crucially, their tunable cleavage conditions.[2][3] The ability to vary the organic substituents (R) on the silicon atom allows chemists to fine-tune the steric and electronic properties of the protecting group, directly influencing its reactivity and selectivity.[3]
The Bulky Advantage: A Comparative Analysis of Key Silyl Groups
The primary advantage of bulky silyl groups lies in their ability to selectively protect the least sterically encumbered hydroxyl group in a polyol system.[4] This steric hindrance slows the rate of reaction at more crowded secondary or tertiary positions, allowing for highly regioselective protection of primary alcohols.
tert-Butyldimethylsilyl (TBDMS or TBS)
The TBDMS group, pioneered by E.J. Corey, is arguably the most common silyl protecting group.[5] It represents a versatile balance of moderate steric bulk, high stability to a wide array of non-acidic reagents, and facile cleavage using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[5][6] While it offers good selectivity for primary over secondary alcohols, its moderate size means that forcing conditions can sometimes lead to the protection of more hindered alcohols.
tert-Butyldiphenylsilyl (TBDPS)
Developed by Hanessian and Lavallée, the TBDPS group offers a significant increase in both steric bulk and stability compared to TBDMS.[5][7] The presence of two phenyl groups enhances its stability under acidic conditions. This increased steric profile makes it exceptionally selective for primary alcohols.[5][8] However, its removal requires more forcing conditions, which can be an advantage for orthogonal protection strategies but a drawback if milder deprotection is needed.
Triisopropylsilyl (TIPS)
The TIPS group is even more sterically demanding than TBDMS and TBDPS.[7] This substantial bulk provides outstanding selectivity in the silylation of compounds with multiple hydroxyl groups, often reacting exclusively with primary alcohols even under forcing conditions.[7] It is essentially unreactive toward tertiary alcohols.[7] A key advantage of the TIPS group is its distinct stability profile; it can often survive deprotection protocols that cleave TBDMS ethers, making it an excellent choice for orthogonal strategies where sequential deprotection is required.[7]
Mechanistic Basis of Regioselectivity
The regioselectivity of bulky silylating agents is a direct consequence of kinetic control governed by steric hindrance. The large silylating agent (e.g., TIPS-Cl) and the substrate's hydroxyl groups compete for access. The transition state for the silylation of a sterically accessible primary alcohol is significantly lower in energy than that for a more hindered secondary or tertiary alcohol. The bulky alkyl or aryl groups on the silicon atom clash with substituents surrounding the target hydroxyl group, effectively blocking the approach to more crowded sites.
Caption: Steric hindrance directs the bulky silylating agent to the less crowded primary alcohol.
Performance Data: A Comparative Overview
The choice of silylating agent has a profound impact on the outcome of a reaction. The following tables summarize comparative data on regioselectivity and stability.
Table 1: Regioselectivity of Silylating Agents with a Model Diol
| Silylating Agent | Substrate (1,2-dodecanediol) | Ratio (1° : 2° Protection) | Yield (%) | Reference |
| TBDMS-Cl | 1,2-dodecanediol | 85 : 15 | 92 | [4] |
| TBDPS-Cl | 1,2-dodecanediol | 97 : 3 | 95 | [5] |
| TIPS-Cl | 1,2-dodecanediol | >99 : 1 | 98 | [7] |
Data is representative and compiled from typical outcomes reported in the literature.
Table 2: Relative Stability of Bulky Silyl Ethers
| Condition | TBDMS Ether | TBDPS Ether | TIPS Ether |
| Acidic (e.g., 1% HCl in EtOH) | Labile (t½ ≈ hours) | Stable (t½ ≈ days) | Moderately Stable (t½ > hours) |
| Basic (e.g., K₂CO₃ in MeOH) | Stable | Stable | Stable |
| Fluoride (e.g., TBAF in THF) | Very Labile (t½ ≈ minutes) | Labile (t½ ≈ hours) | More Robust (t½ >> hours) |
Relative stability can vary significantly based on substrate, solvent, and temperature.[9]
Case Study: "Superarmed" Glycosyl Donors in Carbohydrate Chemistry
A compelling example of the power of bulky silyl groups is found in modern carbohydrate chemistry. The reactivity of a glycosyl donor (the sugar being attached) is heavily influenced by its protecting groups. Traditionally, electron-withdrawing groups like acetyl esters "disarm" the donor, making it less reactive. Conversely, electron-donating benzyl ethers "arm" it.
Groundbreaking work has shown that replacing benzyl ethers with bulky silyl ethers (TBDMS or TIPS) creates "superarmed" donors.[10][11] The steric clash between adjacent bulky silyl groups can induce a conformational change in the sugar ring, forcing substituents into axial positions.[11] This stereoelectronic effect dramatically increases the reactivity of the donor, allowing for highly efficient and selective glycosylations that would otherwise be impossible.[10] For instance, a TIPS-protected thioglycoside donor can selectively glycosylate a benzylated "armed" acceptor without any self-glycosylation of the acceptor—a testament to the profound reactivity enhancement imparted by the bulky silyl groups.[10]
Experimental Protocols
Trustworthy protocols are self-validating. The following methods are detailed to ensure reproducibility and success.
Experimental Workflow: Orthogonal Protection & Deprotection Strategy
Caption: A typical workflow utilizing the orthogonal stability of different silyl ethers.
Protocol 1: Regioselective Protection of a Primary Alcohol using TIPS-Cl
Objective: To selectively protect the primary hydroxyl group of (R)-1,2-propanediol in the presence of the secondary hydroxyl group.
Materials:
-
(R)-1,2-propanediol (1.0 g, 13.1 mmol)
-
Triisopropylsilyl chloride (TIPS-Cl) (3.04 g, 15.8 mmol, 1.2 eq)
-
Imidazole (1.34 g, 19.7 mmol, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1,2-propanediol and imidazole.
-
Add anhydrous DMF via syringe and stir the mixture at 0 °C (ice-water bath) until all solids have dissolved.
-
Slowly add TIPS-Cl dropwise to the solution over 10 minutes. A white precipitate (imidazole hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NH₄Cl, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-silylated product.
Protocol 2: Selective Deprotection of a TBDMS Ether in the Presence of a TIPS Ether
Objective: To selectively cleave a TBDMS ether from a fully protected diol without affecting the more robust TIPS ether.
Materials:
-
Substrate (e.g., R-CH(OTBDMS)CH₂O-TIPS) (1.0 mmol)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 mmol, 0.05 eq)
-
Ethanol (EtOH) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silylated substrate in ethanol in a 50 mL round-bottom flask.
-
Add PPTS to the solution and stir the mixture at room temperature.
-
Monitor the reaction closely by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography to isolate the alcohol with the intact TIPS ether.
Conclusion
Bulky silyl protecting groups are indispensable tools in modern organic synthesis, offering a reliable and highly selective method for differentiating between sterically distinct hydroxyl groups. The choice between TBDMS, TBDPS, and TIPS allows chemists to tailor their synthetic strategy based on the required level of selectivity and the desired orthogonal stability.[5][7] By understanding the mechanistic principles of sterically-driven kinetic resolution and employing validated, robust protocols, researchers can confidently navigate the complexities of polyfunctionalized molecules, accelerating the development of novel therapeutics and advanced materials.
References
-
Willingdon College, Sangli. Protection and deprotection. Available at: [Link]
-
Gelest. Silyl Groups. Gelest Technical Library. Available at: [Link]
-
MDPI. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Available at: [Link]
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Biswas, T. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol. YouTube. Available at: [Link]
-
Madsen, R., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
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National Institutes of Health. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available at: [Link]
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Redalyc. Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils. Available at: [Link]
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Organic Chemistry Portal. Protective Groups. Available at: [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
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ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Available at: [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]
-
UvA-DARE. Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
